molecular formula C9H6BrNO2 B1380295 6-Bromoindolizine-2-carboxylic acid CAS No. 1206971-05-2

6-Bromoindolizine-2-carboxylic acid

Cat. No.: B1380295
CAS No.: 1206971-05-2
M. Wt: 240.05 g/mol
InChI Key: NJTWQSPKHQNJPH-UHFFFAOYSA-N
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Description

6-Bromoindolizine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromoindolizine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromoindolizine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoindolizine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoindolizine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-1-2-8-3-6(9(12)13)4-11(8)5-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTWQSPKHQNJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206971-05-2
Record name 6-bromoindolizine-2-carboxylic acid
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Foundational & Exploratory

The Emerging Potential of 6-Bromoindolizine-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indolizine Scaffold in Modern Chemistry

The indolizine nucleus, a fused bicyclic aromatic system containing a nitrogen atom at the bridgehead, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its unique 10π-electron aromatic system imparts distinct electronic properties, making it a subject of extensive research.[1] Indolizine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[2][3][4][5] The strategic functionalization of the indolizine core is key to modulating these activities and developing novel therapeutic agents and functional materials. This guide focuses on a particularly promising, yet underexplored derivative: 6-bromoindolizine-2-carboxylic acid . The presence of a bromine atom at the 6-position and a carboxylic acid at the 2-position offers a unique combination of features for further chemical elaboration and potential biological interactions. The bromine atom serves as a versatile handle for cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation and can act as a key pharmacophoric element.

Physicochemical Properties and Characterization

While detailed experimental data for 6-bromoindolizine-2-carboxylic acid is not extensively published, its properties can be reliably predicted based on the constituent functional groups and the indolizine core.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C9H6BrNO2[6]
IUPAC Name 6-bromoindolizine-2-carboxylic acid[6]
CAS Number 1206971-05-2[6]
Appearance Expected to be a solid at room temperature.N/A
Solubility Likely soluble in polar organic solvents like DMSO and DMF.N/A
Spectroscopic Characterization

The structural elucidation of 6-bromoindolizine-2-carboxylic acid would rely on standard spectroscopic techniques. The expected spectral features are as follows:

  • ¹H NMR: The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (typically >10 ppm).[7][8] The protons on the indolizine ring will exhibit characteristic chemical shifts and coupling patterns, influenced by the electronic effects of the bromo and carboxyl substituents.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic resonance in the range of 160-180 ppm.[9] The carbon atoms of the indolizine core will show distinct signals, with the carbon bearing the bromine atom being influenced by the halogen's electronegativity and heavy atom effect.

  • Infrared (IR) Spectroscopy: A broad O-H stretching absorption from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹.[8] A sharp C=O stretching band for the carboxylic acid carbonyl should appear around 1700 cm⁻¹.[8]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic isotopic pattern due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group.[8]

Synthesis of 6-Bromoindolizine-2-carboxylic Acid: A Plausible Synthetic Route

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Ylide Precursor Synthesis cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Hydrolysis 5-Bromopyridine-2-carboxaldehyde 5-Bromopyridine-2-carboxaldehyde Pyridinium_Salt Pyridinium Salt Intermediate 5-Bromopyridine-2-carboxaldehyde->Pyridinium_Salt Alkylation Bromoacetyl_derivative BrCH₂COR Bromoacetyl_derivative->Pyridinium_Salt Ylide In situ generated Pyridinium Ylide Pyridinium_Salt->Ylide Base (e.g., Et₃N) Cycloadduct Ethyl 6-bromoindolizine-2-carboxylate Ylide->Cycloadduct Ethyl_propiolate Ethyl Propiolate Ethyl_propiolate->Cycloadduct [3+2] Cycloaddition Final_Product 6-Bromoindolizine-2-carboxylic acid Cycloadduct->Final_Product Base or Acid Hydrolysis (e.g., NaOH, H₂O)

Caption: Proposed synthetic pathway for 6-bromoindolizine-2-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Pyridinium Salt Precursor

  • To a solution of 5-bromopyridine-2-carboxaldehyde (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a bromoacetyl derivative (e.g., 2-bromoacetophenone or ethyl bromoacetate) (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • The resulting pyridinium salt often precipitates from the reaction mixture and can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Causality: The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of the bromoacetyl compound in an Sₙ2 reaction to form the quaternary pyridinium salt. This salt is the stable precursor to the reactive ylide.

Step 2: 1,3-Dipolar Cycloaddition to form Ethyl 6-bromoindolizine-2-carboxylate

  • Suspend the pyridinium salt (1.0 eq) in a solvent like toluene or acetonitrile.

  • Add ethyl propiolate (1.2 eq) to the suspension.

  • Slowly add a base, such as triethylamine (1.5 eq), to the mixture at room temperature. The base deprotonates the methylene group adjacent to the pyridinium nitrogen to generate the pyridinium ylide in situ.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to isolate the ethyl 6-bromoindolizine-2-carboxylate. It is important to note that the formation of the 8-bromo regioisomer is also possible and may require careful chromatographic separation.[10]

Causality: The pyridinium ylide acts as a 1,3-dipole that reacts with the electron-deficient alkyne of ethyl propiolate in a concerted [3+2] cycloaddition reaction. This is followed by an aromatization step (often involving elimination of a small molecule) to form the stable indolizine ring system.

Step 3: Hydrolysis to 6-Bromoindolizine-2-carboxylic acid

  • Dissolve the purified ethyl 6-bromoindolizine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 3-5 eq).

  • Heat the mixture to reflux for several hours until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to afford the final product, 6-bromoindolizine-2-carboxylic acid.

Causality: The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to the saponification of the ester to the corresponding carboxylate salt, which upon acidification, yields the desired carboxylic acid.

Chemical Reactivity and Potential for Derivatization

The 6-bromoindolizine-2-carboxylic acid scaffold is rich in chemical handles, making it an excellent starting material for the synthesis of diverse derivatives.

Reactivity of the Indolizine Core

The indolizine ring system is electron-rich and generally undergoes electrophilic substitution.[11] The reactivity is often compared to that of indole. The presence of the electron-withdrawing carboxylic acid group at the 2-position is expected to deactivate the ring towards electrophilic attack to some extent.

Functionalization via the Bromine Atom

The bromine atom at the 6-position is a key feature for derivatization, particularly through palladium-catalyzed cross-coupling reactions.[12] This opens up a vast chemical space for creating novel analogues.

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups at the 6-position.[13][14] This is a powerful method for building molecular complexity and exploring structure-activity relationships.

  • Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and Stille coupling (with organostannanes) are also feasible.

Functionalization cluster_coupling C-Br Bond Functionalization (Cross-Coupling Reactions) cluster_acid Carboxylic Acid Derivatization Core 6-Bromoindolizine-2-carboxylic acid Suzuki Suzuki-Miyaura (Aryl/Alkyl Boronic Acids) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd Catalyst, Base Amide Amide Formation (Amines, Coupling Reagents) Core->Amide e.g., HATU, EDCI Ester Esterification (Alcohols, Acid Catalysis) Core->Ester e.g., H₂SO₄ Reduction Reduction to Alcohol (e.g., BH₃) Core->Reduction

Caption: Potential derivatization pathways for 6-bromoindolizine-2-carboxylic acid.

Derivatization of the Carboxylic Acid

The carboxylic acid at the 2-position is readily converted into other functional groups:

  • Amide Formation: Standard peptide coupling reagents (e.g., HATU, EDCI) can be used to form amides with a wide variety of amines. This is a common strategy in medicinal chemistry to introduce new pharmacophoric groups and modulate physicochemical properties.

  • Esterification: The carboxylic acid can be esterified under acidic conditions with various alcohols.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reagents like borane (BH₃).

Potential Applications in Drug Discovery and Materials Science

While 6-bromoindolizine-2-carboxylic acid itself has not been extensively studied for its biological activity, the bromo-indolizine and indolizine-2-carboxylic acid scaffolds are present in numerous compounds with significant therapeutic potential.

Anticancer Activity

Many substituted indolizine derivatives have demonstrated potent anticancer activity.[10] For instance, certain bromo-substituted indolizine esters have shown strong cytostatic and cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, glioblastoma, and melanoma.[10] The planar nature of the indolizine ring allows for intercalation with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer progression, such as protein kinases.[10] The presence of a halogen at the 6-position of a quinazoline ring (a related nitrogen-containing heterocycle) has been shown to enhance anticancer effects.[15]

Antimicrobial and Antibiotic Enhancing Properties

Bromoindole derivatives have been identified as having intrinsic antimicrobial activity against Gram-positive bacteria and can also act as antibiotic enhancers against resistant Gram-negative bacteria.[16] The mechanism of action is often attributed to membrane permeabilization and depolarization.[16] Indolizine derivatives have also been investigated for their antimicrobial properties.[3] Given the increasing threat of antimicrobial resistance, the 6-bromoindolizine scaffold is a promising starting point for the development of new anti-infective agents.[17][18]

Enzyme Inhibition

N'-substituted hydrazides of indolizine-2-carboxylic acid have been shown to be potent inhibitors of monoamine oxidase, an important enzyme in neuroscience.[2] This suggests that derivatives of 6-bromoindolizine-2-carboxylic acid could be explored for their potential in treating neurological disorders.

Materials Science

The extended π-system of the indolizine core suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The ability to tune the electronic properties through substitution at the 6-position makes this scaffold attractive for creating novel functional materials.

Conclusion and Future Outlook

6-Bromoindolizine-2-carboxylic acid is a strategically designed molecule that holds considerable promise as a versatile building block in medicinal chemistry and materials science. While its own biological profile is yet to be fully elucidated, the presence of two distinct and highly useful functional groups on a privileged heterocyclic scaffold makes it a highly attractive target for synthesis and further investigation. The proposed synthetic route, based on established chemical principles, provides a clear path to accessing this compound. The true potential of 6-bromoindolizine-2-carboxylic acid lies in its capacity for diversification. Future research should focus on the synthesis and biological evaluation of libraries of compounds derived from this scaffold, particularly through cross-coupling reactions at the 6-position and amide bond formation at the 2-position. Such studies are likely to yield novel compounds with potent and selective activities in areas such as oncology, infectious diseases, and neuroscience.

References

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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Indolizine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine, a unique bridged nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and materials science.[1] As a structural isomer of indole, this 10-π electron aromatic system is the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of the indolizine scaffold, from its initial discovery to the sophisticated synthetic methodologies that have evolved over more than a century. We will delve into the foundational classical syntheses, the paradigm-shifting introduction of cycloaddition reactions, and the modern era of transition-metal catalysis, offering detailed experimental protocols and mechanistic insights. This document is designed to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel heterocyclic compounds.

The Genesis of a Privileged Scaffold: Early Discoveries and Structural Elucidation

The story of indolizine begins in 1890 when the Italian chemist Angeli reported the preparation of an imine-anhydride of pyrroylpyruvic acid, for which he proposed the name "pyrindole."[3] However, it was not until 1912 that the first synthesis of the parent compound was achieved by Scholtz.[3][4] By treating 2-methylpyridine with acetic anhydride at high temperatures (200–220°C), Scholtz isolated a crystalline substance he named "picolide."[3] Acid hydrolysis of this intermediate yielded a colorless, weakly basic solid with the empirical formula C₈H₇N, identical to that of indole and isoindole.[3] Recognizing its pyrrole- and indole-like chemical reactivity, Scholtz correctly ascribed a pyrrolopyridine structure to this new compound, initially calling it "pyrrocoline" and later adopting Angeli's "pyrindole."[3] The structure was definitively confirmed by Diels and Alder, who, through catalytic reduction and subsequent reaction with cyanogen bromide, converted the compound into a derivative identical to (±)-coniine.[3] Today, this fundamental heterocyclic system is universally known as indolizine.[4]

Foundational Pillars: The Classical Syntheses of the Indolizine Core

The early methods for constructing the indolizine ring system, though often requiring harsh conditions, laid the essential groundwork for all subsequent synthetic developments. Two reactions, in particular, remain cornerstones of indolizine chemistry: the Scholtz synthesis and the Tschitschibabin reaction.[1][5]

The Scholtz Synthesis: A High-Temperature Condensation

As the first reported synthesis of an indolizine, the Scholtz reaction demonstrated the feasibility of constructing the fused bicyclic system from simple pyridine precursors.[3][4] The reaction involves the high-temperature treatment of 2-methylpyridine with acetic anhydride to form an intermediate, "picolide," which upon hydrolysis, yields the indolizine core.[3]

Experimental Protocol: Classical Scholtz Synthesis

  • Reaction Setup: In a sealed, thick-walled glass tube, combine 2-methylpyridine (1.0 eq) and acetic anhydride (3.0 eq).

  • Heating: Heat the sealed tube in an oven or sand bath at 200-220°C for 12-24 hours. Caution: This reaction is performed at high temperature and pressure; appropriate safety precautions must be taken.

  • Work-up: After cooling to room temperature, carefully open the tube and pour the contents into a beaker containing water.

  • Hydrolysis: Add a strong acid, such as hydrochloric acid, and heat the mixture to reflux to hydrolyze the "picolide" intermediate.

  • Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) until a precipitate forms.

  • Purification: Collect the solid by filtration. If a precipitate does not form, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.[1]

The primary challenge Scholtz faced was elucidating the complex structure of "picolide" and the mechanism of its formation and subsequent conversion to indolizine.[4]

The Tschitschibabin Reaction: A Milder and More Versatile Approach

Discovered by Aleksei Chichibabin, this method represents a significant advancement in indolizine synthesis, offering a more efficient and versatile route under milder conditions.[1] The Tschitschibabin reaction involves the base-promoted intramolecular cyclization of an N-alkylpyridinium salt bearing a methylene group with an electron-withdrawing substituent (e.g., COR, COOR, CN) adjacent to the nitrogen.[1]

The reaction proceeds through the initial quaternization of a pyridine derivative with an α-halo carbonyl compound to form a pyridinium salt. Subsequent treatment with a mild base, such as sodium bicarbonate or potassium carbonate, generates a pyridinium ylide intermediate. This ylide then undergoes an intramolecular aldol-type condensation, followed by dehydration, to furnish the aromatic indolizine ring system.[1]

Experimental Protocol: Tschitschibabin Indolizine Synthesis

  • Quaternization: In a round-bottom flask, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile. Add the α-halo carbonyl compound (1.1 eq) and stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (typically monitored by TLC or precipitation of the salt).

  • Ylide Formation and Cyclization: Add a mild base, such as potassium carbonate (2.0-3.0 eq), to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, filter off the inorganic salts.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired indolizine.[1]

Tschitschibabin_Reaction Pyridine Pyridine Derivative Quaternization Quaternization Pyridine->Quaternization AlphaHalo α-Halo Carbonyl AlphaHalo->Quaternization PyridiniumSalt Pyridinium Salt Quaternization->PyridiniumSalt YlideFormation Ylide Formation PyridiniumSalt->YlideFormation Base Base (e.g., K₂CO₃) Base->YlideFormation PyridiniumYlide Pyridinium Ylide YlideFormation->PyridiniumYlide Cyclization Intramolecular Aldol Condensation PyridiniumYlide->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration Indolizine Indolizine Product Dehydration->Indolizine

Caption: The logical workflow of the Tschitschibabin indolizine synthesis.

A Paradigm Shift: 1,3-Dipolar Cycloaddition Reactions

The development of 1,3-dipolar cycloaddition reactions marked a significant leap forward in the synthesis of indolizines, offering a highly efficient and modular approach.[6] This strategy is now one of the most widely employed methods for constructing the indolizine core.[1] The reaction involves the [3+2] cycloaddition of a pyridinium ylide (a 1,3-dipole) with an electron-deficient alkene or alkyne (a dipolarophile).

The pyridinium ylides are typically generated in situ from the corresponding pyridinium salt by treatment with a base. The choice of substituents on both the pyridinium ylide and the dipolarophile allows for the synthesis of a wide variety of substituted indolizines with high regioselectivity.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Indolizine Synthesis

  • Ylide Generation: In a reaction vessel, suspend the pyridinium salt (1.0 eq) in a suitable solvent (e.g., DMF). Add a base, such as triethylamine (1.2 eq), and stir for a short period to generate the pyridinium ylide.

  • Cycloaddition: To the in situ generated ylide, add the electron-deficient alkene or alkyne (1.1 eq).

  • Reaction Conditions: The reaction is often heated to facilitate the cycloaddition and subsequent aromatization (e.g., 90°C for 4-5 hours).

  • Work-up and Purification: After completion, the reaction mixture is cooled and worked up, typically by extraction with an organic solvent. The crude product is then purified by column chromatography.

Dipolar_Cycloaddition cluster_reactants Reactants PyridiniumYlide Pyridinium Ylide (1,3-Dipole) Cycloaddition [3+2] Cycloaddition PyridiniumYlide->Cycloaddition Dipolarophile Electron-Deficient Alkyne/Alkyne Dipolarophile->Cycloaddition Cycloadduct Primary Cycloadduct Cycloaddition->Cycloadduct Aromatization Aromatization (e.g., Oxidation/Elimination) Cycloadduct->Aromatization Indolizine Indolizine Product Aromatization->Indolizine

Caption: General workflow for the 1,3-dipolar cycloaddition synthesis of indolizines.

The Modern Era: Transition-Metal Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and indolizines are no exception.[1] Catalytic cycles involving metals such as palladium, copper, rhodium, gold, and iron have enabled the development of novel and highly efficient methods for constructing the indolizine scaffold.[6][7] These methods often proceed under mild reaction conditions and tolerate a wide range of functional groups.

Some notable transition-metal catalyzed approaches include:

  • Palladium- and Copper-Catalyzed Cycloisomerizations: These reactions often involve the cyclization of appropriately substituted pyridine derivatives containing alkyne or allene functionalities.[7]

  • Rhodium-Catalyzed Annulations: These methods can construct the indolizine ring through the reaction of pyridines with alkynes.

  • Gold-Catalyzed Multicomponent Reactions: Gold catalysts have been shown to be effective in one-pot syntheses involving a pyridine derivative, an aldehyde, and an alkyne to produce highly substituted indolizines.[7]

These modern catalytic methods have significantly expanded the toolbox for synthetic chemists, allowing for the creation of previously inaccessible indolizine derivatives for applications in drug discovery and materials science.[8]

The Biological Significance and Applications of Indolizine Compounds

The structural similarity between the indolizine and indole nucleus has long suggested that indolizine derivatives could possess significant pharmacological activity.[4] This has been borne out by extensive research, which has revealed a wide array of biological properties associated with this scaffold.[2][9][10]

Table 1: Selected Biological Activities of Indolizine Derivatives

Biological ActivityExample Application/TargetReference(s)
Anticancer Inhibition of various cancer cell lines[2][6]
Anti-inflammatory Inhibition of enzymes like PLA2[2][11]
Antimicrobial Activity against bacteria and fungi[2][9]
Antitubercular Activity against Mycobacterium tuberculosis[3][9]
Antioxidant Radical scavenging properties[2]
CNS Depressant Modulation of central nervous system activity[11]
5-HT₃ Receptor Antagonist Antiemetic agents[11]
Enzyme Inhibition Targeting various enzymes in disease pathways[9]

The conjugated planar electronic structure of indolizines also imparts them with interesting photophysical properties, leading to their use as fluorescent probes and in materials science.[2][8]

Conclusion and Future Outlook

The journey of indolizine chemistry, from the early high-temperature syntheses of Scholtz to the elegant and efficient transition-metal catalyzed reactions of today, is a testament to the relentless progress of organic synthesis. The foundational Scholtz and Tschitschibabin reactions provided the initial access to this important scaffold, while the subsequent development of 1,3-dipolar cycloaddition reactions dramatically expanded the scope and accessibility of indolizine derivatives.[1]

Modern synthetic methods continue to evolve, with a focus on developing more atom-economical, environmentally benign, and stereoselective approaches.[11] The ongoing exploration of the biological activities of indolizine compounds ensures that this "privileged scaffold" will remain a fertile ground for discovery in medicinal chemistry and drug development for the foreseeable future.[2][9]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Sandeep, C., Venugopala, K. N., Mohammed, A. K., Attimarad, M., Padmashali, B., Kulkarni, R. S., ... & Odhav, B. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 49–60.
  • Sandeep, C., Mohammed, A. K., Attimarad, M., Padmashali, B., Kulkarni, R. S., Venugopala, R., ... & Katharigatta, N. V. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8, 49-60.
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A Theoretical and Computational Guideline for the Analysis of 6-Bromoindolizine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolizine scaffold is a cornerstone in the development of novel therapeutic agents and functional materials, yet many of its derivatives remain theoretically underexplored. This technical guide presents a comprehensive computational framework for the in-depth theoretical analysis of a promising, yet uncharacterized derivative: 6-bromoindolizine-2-carboxylic acid. By leveraging Density Functional Theory (DFT) and other computational methods, we outline a systematic approach to predict its structural, electronic, spectroscopic, and reactive properties. This whitepaper is intended for researchers, computational chemists, and drug development professionals, providing a robust, self-validating protocol to elucidate the molecular characteristics of this and similar heterocyclic compounds, thereby accelerating their potential application in medicinal and materials science.

Introduction: The Significance of the Indolizine Scaffold

Nitrogen-containing heterocycles are paramount in both medicinal and materials chemistry.[1] Among these, the indolizine skeleton, an N-fused heterocyclic aromatic compound, is of particular interest.[2] As a structural isomer of the well-known indole nucleus, indolizine and its derivatives exhibit a wide array of significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzymatic inhibitory functions.[3][4][5][6] Despite the availability of numerous indole-based commercial drugs, no indolizine-based counterparts have yet reached the market, highlighting a gap and an opportunity for novel drug discovery.[3]

Theoretical and computational studies provide a powerful, cost-effective lens through which to understand the intricate relationship between a molecule's structure and its function before engaging in resource-intensive synthesis and experimental testing.[7] Such studies can predict molecular geometry, electronic properties, spectroscopic signatures, and reactivity, offering invaluable insights for rational drug design and materials engineering.[8]

This guide focuses on a specific, novel derivative: 6-bromoindolizine-2-carboxylic acid . The introduction of a bromine atom and a carboxylic acid group onto the indolizine core is expected to modulate its electronic properties and biological activity. The bromine substituent can enhance lipophilicity and may participate in halogen bonding, while the carboxylic acid group can act as a hydrogen bond donor and acceptor, crucial for interactions with biological targets.[9]

Given the nascent state of research on this particular molecule, this document serves as a comprehensive technical guide, establishing a rigorous, first-principles-based protocol for its complete theoretical characterization.

A Framework for Theoretical Investigation: Computational Methodology

The foundation of a reliable theoretical study lies in a well-defined and validated computational protocol. Density Functional Theory (DFT) has proven to be a robust and accurate method for studying organic heterocyclic systems, balancing computational cost with high accuracy for predicting geometries and vibrational frequencies.[7][10]

Recommended Computational Protocol

The following step-by-step methodology is proposed for the theoretical analysis of 6-bromoindolizine-2-carboxylic acid.

Step 1: Initial Structure Preparation

  • Construct the 3D structure of 6-bromoindolizine-2-carboxylic acid using a molecular builder (e.g., GaussView, Avogadro).

  • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization and Vibrational Frequency Calculation

  • Perform a full geometry optimization without any symmetry constraints using a hybrid DFT functional, such as B3LYP , which is known for its excellent performance in describing organic molecules.[5][10]

  • Employ a sufficiently flexible basis set, such as 6-311++G(d,p) , which includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for a better description of bonding.[5]

  • Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[11]

Step 3: Electronic Structure and Property Calculations

  • Using the optimized geometry, perform single-point energy calculations to derive various electronic properties.

  • Analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Step 4: Prediction of Spectroscopic Properties

  • UV-Vis Spectrum: Use Time-Dependent DFT (TD-DFT) calculations to predict the electronic excitation energies and oscillator strengths.[12][13] This allows for the simulation of the UV-Vis absorption spectrum.

  • IR and Raman Spectra: The results from the frequency calculation in Step 2 provide the theoretical vibrational spectra.

Step 5: Reactivity Analysis

  • Calculate global and local reactivity descriptors using the energies of the frontier molecular orbitals and population analysis from the DFT output.

Computational Workflow Diagram

The following diagram illustrates the proposed computational workflow.

Computational Workflow Computational Workflow for 6-Bromoindolizine-2-carboxylic Acid A 1. Initial 3D Structure Construction B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C C->B Imaginary Frequency Found (Re-optimize) D 4. Analysis of Optimized Geometry (Bond Lengths, Angles) C->D No Imaginary Frequencies E 5. Electronic Property Analysis (HOMO, LUMO, MEP) C->E F 6. Spectroscopic Prediction (TD-DFT for UV-Vis, Vibrational Analysis for IR/Raman) C->F G 7. Reactivity Analysis (Global Descriptors, Fukui Functions) C->G H 8. Application-Oriented Studies (e.g., Molecular Docking) G->H

Caption: A flowchart of the proposed DFT-based computational protocol.

Predicted Molecular and Electronic Structure

Optimized Geometric Parameters

The geometry optimization will yield the most stable 3D conformation of the molecule. Key structural parameters to analyze include:

  • The planarity of the indolizine ring system.

  • The dihedral angle of the carboxylic acid group relative to the ring, which influences conjugation and intermolecular interactions.

  • The bond lengths of C-Br, C=O, and C-O, which can be compared to experimental values for similar compounds to gauge the accuracy of the computational level.

The presence of the electron-withdrawing bromine and carboxylic acid groups is expected to cause slight distortions in the indolizine ring compared to the parent molecule, including changes in C-C and C-N bond lengths.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are critical for understanding chemical reactivity and electronic properties.[14]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The energy of the HOMO (EHOMO) is related to the ionization potential. The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The energy of the LUMO (ELUMO) is related to the electron affinity. The LUMO's distribution highlights regions prone to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to ionization potential; indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to electron affinity; indicates electron-accepting ability.
ΔE (Gap) ELUMO - EHOMOIndicates kinetic stability, chemical reactivity, and the energy of the lowest electronic transition.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution on the molecule's surface, providing a visual guide to its reactive sites.[15][16]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen atoms of the carboxylic acid group and potentially the nitrogen atom. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.[17]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, such as the hydrogen atom of the carboxylic acid's hydroxyl group. These are sites for nucleophilic attack and for acting as hydrogen bond donors.[15]

  • Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral charge, often associated with the carbon-hydrogen framework of the aromatic rings.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, including solvent molecules and the active sites of biological macromolecules.[18]

In Silico Spectroscopy

Vibrational Analysis (FT-IR and Raman)

Theoretical vibrational frequency calculations allow for the assignment of experimental FT-IR and Raman spectra.[1] Key vibrational modes to look for in 6-bromoindolizine-2-carboxylic acid would include:

  • O-H Stretch: A broad, strong band typically above 3000 cm⁻¹, characteristic of the carboxylic acid group.

  • C=O Stretch: A very strong, sharp band around 1700-1750 cm⁻¹, also from the carboxylic acid.

  • Aromatic C-H Stretch: Multiple weak to medium bands typically above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region.

  • C-Br Stretch: A strong band in the fingerprint region, typically between 500-700 cm⁻¹.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[7]

Electronic Absorption Analysis (UV-Vis)

TD-DFT calculations can predict the UV-Vis absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states.[19] The output provides:

  • λmax (Wavelength of Maximum Absorption): The wavelength at which the most intense electronic transition occurs.

  • Oscillator Strength (f): A measure of the probability of a particular electronic transition. Transitions with high oscillator strengths correspond to intense peaks in the spectrum.

  • Transition Character: Analysis of the molecular orbitals involved in the transition (e.g., HOMO → LUMO) reveals its nature, such as a π→π* or n→π* transition.[12]

For aromatic systems like indolizine, the spectrum is expected to be dominated by intense π→π* transitions.

Probing Chemical Reactivity

Global Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's overall reactivity.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness; high softness indicates high reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering upon accepting electrons.

These descriptors are powerful for comparing the reactivity of a series of related compounds.

Local Reactivity: Fukui Functions

While global descriptors give an overall picture, Fukui functions pinpoint the most reactive sites within the molecule.[3][20] The condensed Fukui function calculates the reactivity of each individual atom.

  • fk+ (for Nucleophilic Attack): The highest value indicates the atom most susceptible to attack by a nucleophile.

  • fk- (for Electrophilic Attack): The highest value indicates the atom most likely to be attacked by an electrophile.

  • fk0 (for Radical Attack): The highest value indicates the site most prone to attack by a radical.

This analysis is crucial for predicting the regioselectivity of chemical reactions.[3]

Potential in Drug Discovery: Molecular Docking

The diverse biological activities of indolizine derivatives make them attractive candidates for drug development.[4][21][22] Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein.[2][23]

Molecular Docking Protocol

Step 1: Preparation of the Receptor

  • Obtain the 3D crystal structure of a relevant protein target (e.g., Cyclooxygenase-2, PDB ID: 5F19) from the Protein Data Bank.[24]

  • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Step 2: Preparation of the Ligand

  • Use the DFT-optimized structure of 6-bromoindolizine-2-carboxylic acid.

  • Assign partial charges and define rotatable bonds.

Step 3: Docking Simulation

  • Define the binding site (active site) on the receptor.

  • Run the docking algorithm (e.g., using software like AutoDock or MOE) to generate a series of possible binding poses for the ligand within the active site.[2][25]

Step 4: Analysis of Results

  • Binding Affinity/Score: The docking program calculates a score (often in kcal/mol) that estimates the binding free energy. More negative scores indicate stronger binding.

  • Binding Pose and Interactions: Analyze the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues.

Docking Workflow Diagram

Molecular Docking Workflow Molecular Docking Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation A 1a. Obtain Protein Structure (e.g., PDB) B 2a. Prepare Protein (Remove Water, Add Hydrogens) A->B E 3. Define Binding Site (Grid Box Generation) B->E C 1b. Obtain Ligand Structure (DFT Optimized) D 2b. Prepare Ligand (Assign Charges, Define Torsions) C->D D->E F 4. Run Docking Simulation (Generate Binding Poses) E->F G 5. Analyze Results (Binding Score & Interactions) F->G

Caption: A schematic of the in silico molecular docking process.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous theoretical framework for the characterization of 6-bromoindolizine-2-carboxylic acid. By employing the detailed DFT and molecular modeling protocols described herein, researchers can gain profound insights into the structural, electronic, spectroscopic, and reactive properties of this novel compound. The predicted data can effectively guide future synthetic efforts and experimental validations, accelerating the exploration of its potential applications, particularly in the realm of drug discovery. The integration of these computational approaches represents a modern, efficient paradigm for the rational design of new functional molecules.

References

  • Density functional theory study on vibrational spectrum of indole. (2025). ResearchGate. [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (n.d.). PubMed Central. [Link]

  • Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function. (2025). PubMed Central. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. [Link]

  • Single-atom editing for the construction of boron-containing heterocycles. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Molecular electrostatic potential (MEP) map of the compounds. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). ResearchGate. [Link]

  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (n.d.). RSC Publishing. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). MDPI. [Link]

  • Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. (2025). ResearchGate. [Link]

  • Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. (n.d.). ResearchGate. [Link]

  • Substitution Reactions at Tetracoordinate Boron: Synthesis of N-Heterocyclic Carbene Boranes with Boron−Heteroatom Bonds. (2010). Journal of the American Chemical Society. [Link]

  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. (2025). ResearchGate. [Link]

  • The Fukui Function: A Key Concept Linking Frontier Molecular Orbital Theory and the Hard-Soft-Acid-Base Principle. (n.d.). Journal of the American Chemical Society. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (n.d.). MDPI. [Link]

  • Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015). Pendidikan Kimia. [Link]

  • Synthetic access to the indolizine-2-carboxylic acids 9 and 10 as... (n.d.). ResearchGate. [Link]

  • How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. (2023). YouTube. [Link]

  • Molecular electrostatic potential maps generated with... (n.d.). ResearchGate. [Link]

  • A detailed experimental and theoretical study of two novel substituted trifluoromethylchromones. The influence of the bulky bromine atom on the crystal packing. (2025). ResearchGate. [Link]

  • Calculated Fukui functions for electrophilic attack at the atoms for the heterocycles 1. (n.d.). ResearchGate. [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (n.d.). Spectroscopy Online. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (n.d.). ProQuest. [Link]

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI. [Link]

  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. (n.d.). PubMed Central. [Link]

  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2025). ResearchGate. [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

  • Molecular electrostatic potential maps from series I (6, 7a–g) and II... (n.d.). ResearchGate. [Link]

  • Fukui Function. (n.d.). SCM. [Link]

  • A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. (2025). Preprint. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (n.d.). MDPI. [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (n.d.). PubMed Central. [Link]

  • DFT and Pharmacokinetic Study of Some Heterocyclic Aspirin Derivatives as The Cyclooxygenase Inhibitors: An In-Silico Approach. (n.d.). Pharmacognosy Journal. [Link]

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Methodological & Application

Application Note: High-Fidelity Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

[1][2][3]

Executive Summary

The indolizine scaffold (pyrrolo[1,2-a]pyridine) represents a privileged pharmacophore in medicinal chemistry, exhibiting potent biological activities ranging from anti-tubercular to anti-cancer properties [1, 2].[1] While various synthetic routes exist, the 1,3-dipolar cycloaddition of pyridinium ylides remains the gold standard for generating highly substituted indolizines with precise regiochemical control.

This Application Note provides a rigorous technical guide for researchers. It details the mechanistic underpinnings of the [3+2] cycloaddition, offers two distinct, validated experimental protocols (Stepwise vs. One-Pot), and analyzes critical process parameters to ensure reproducibility and high yield.

Mechanistic Principles & Rational Design

The Core Transformation

The synthesis relies on the generation of a pyridinium ylide (a 1,3-dipole) which reacts with an electron-deficient dipolarophile (alkyne or alkene).[2] The reaction is a concerted but asynchronous

  • Ylide Generation: Deprotonation of an

    
    -alkylpyridinium salt generates the azomethine ylide.[3] This species is unstable and typically generated in situ.[3]
    
  • Cycloaddition: The dipole (HOMO) attacks the dipolarophile (LUMO). The presence of electron-withdrawing groups (EWG) on the dipolarophile lowers its LUMO energy, accelerating the reaction [3].

  • Aromatization:

    • Alkyne Route: Direct formation of the aromatic indolizine via elimination or rearrangement.

    • Alkene Route: Forms a tetrahydroindolizine intermediate, requiring an oxidative dehydrogenation step (using oxidants like

      
      , 
      
      
      , or atmospheric
      
      
      ) [4].
Pathway Visualization

IndolizineMechanismcluster_0Key Decision PointPyridinePyridine DerivativeSaltPyridinium Salt(Stable Intermediate)Pyridine->SaltQuaternizationHaloKetoneα-Halo KetoneHaloKetone->SaltYlidePyridinium Ylide(1,3-Dipole)Salt->YlideDeprotonationBaseBase(TEA / K2CO3)Base->YlideTransition[3+2] Transition StateYlide->TransitionHOMO-LUMO InteractionDipolarophileDipolarophile(Alkyne/Alkene)Dipolarophile->TransitionDihydroDihydroindolizineTransition->DihydroCyclizationIndolizineTarget Indolizine(Aromatic)Dihydro->IndolizineOxidative Aromatization(-2H or -HX)

Figure 1: Mechanistic pathway from pyridine precursors to the aromatic indolizine scaffold via 1,3-dipolar cycloaddition.[2][4][5]

Experimental Protocols

Protocol A: The "Classic" Stepwise Method (High Precision)

Best for: Complex substrates, structure-activity relationship (SAR) studies requiring isolation of intermediates.

Phase 1: Synthesis of Pyridinium Salt
  • Reactants: Dissolve Pyridine (1.0 equiv) and

    
    -bromoacetophenone (1.0 equiv) in anhydrous Acetone (0.5 M concentration).
    
  • Reaction: Stir at room temperature for 2–4 hours. The quaternary salt will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold diethyl ether (

    
     mL) to remove unreacted starting materials.
    
  • Drying: Vacuum dry at 40°C. Yields are typically >90%.

Phase 2: Cycloaddition
  • Setup: Suspend the Pyridinium salt (1.0 mmol) in dry Acetonitrile (MeCN, 5 mL).

  • Activation: Add Triethylamine (TEA, 1.2 mmol) dropwise. The solution color will change (often yellow/orange) indicating ylide formation. Stir for 10 min.

  • Addition: Add the dipolarophile (e.g., Dimethyl acetylenedicarboxylate - DMAD, 1.1 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water and brine.

  • Purification: Flash column chromatography on silica gel.

Protocol B: One-Pot Multicomponent Synthesis (High Throughput)

Best for: Combinatorial libraries, "Green" chemistry requirements.

  • Reagents: In a round-bottom flask, combine:

    • Pyridine derivative (1.0 mmol)

    • 
      -Bromo ketone (1.0 mmol)
      
    • Electron-deficient alkyne (e.g., ethyl propiolate, 1.1 mmol)

    • Epoxide (1,2-epoxybutane, 5.0 mmol) – Acts as both solvent and acid scavenger.

  • Conditions: Stir the mixture at 60–80°C for 8 hours.

    • Note: No external base (TEA) is required; the epoxide neutralizes the HBr generated in situ.

  • Workup: Concentrate the reaction mixture.

  • Purification: Recrystallization from Ethanol is often sufficient; otherwise, use short-path chromatography.

Critical Process Parameters (CPP) & Optimization

Success in 1,3-dipolar cycloaddition is highly sensitive to solvent polarity and base strength. The following data summarizes optimization trends [5, 6].

ParameterConditionOutcomeRecommendation
Solvent Non-polar (Toluene)Slow reaction, poor solubility of saltsAvoid for salt method.
Polar Aprotic (MeCN, DMF)Optimal. Stabilizes the transition state.Preferred.
Protic (Ethanol, Water)Good for "Green" variants, but may quench ylide.Use only in specific one-pot protocols.
Base Weak (

)
Slow ylide generation, requires heat.Use for unstable ylides.[3]
Organic Amine (TEA, DBU)Fast generation, cleaner profile.Standard choice.
Dipolarophile Alkyne (DMAD)Direct aromatization.High yield, atomic economy.
Alkene (Acrylates)Requires oxidant (

, Air).
Use if alkyne unavailable.

Troubleshooting & Self-Validation

To ensure the protocol is a "self-validating system," observe these checkpoints:

  • Checkpoint 1 (Salt Formation): If no precipitate forms in Phase 1, the pyridine nitrogen is likely too sterically hindered or electron-deficient. Action: Switch solvent to refluxing ethanol or use a stronger alkylating agent.

  • Checkpoint 2 (Ylide Color): Upon adding base, a transient color change (Yellow/Orange/Red) must occur. This confirms the formation of the conjugated dipole. If solution remains colorless, the deprotonation failed.

  • Checkpoint 3 (Regioselectivity): In reactions with unsymmetrical alkynes (e.g., ethyl propiolate), the ester group typically ends up at the C-1 or C-3 position depending on the electronic bias of the pyridinium ring. Verify structure using NOESY NMR.

References

  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry. Source: European Journal of Medicinal Chemistry (2025).[6][7] URL:[Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Source: Organic Chemistry Frontiers (2024). URL:[Link]

  • Synthesis of 2-Aminoindolizines by 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Electron-Deficient Ynamides. Source: Organic Letters (2012). URL:[Link]

  • One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant. Source: RSC Advances (2015).[8] URL:[Link]

  • One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction. Source: Organic Letters (2018). URL:[Link]

  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Source: Molecules (2016). URL:[Link]

Preparation of 6-Bromoindolizine-2-Carboxylic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indolizine Scaffold

The indolizine nucleus, a fused heterocyclic system isomeric to indole, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid conformational structure have made it a cornerstone in the design of novel therapeutic agents.[1][2] Indolizine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2][3][4] The introduction of a bromine atom at the 6-position of the indolizine ring can further enhance biological activity and provide a handle for subsequent chemical modifications, making 6-bromoindolizine-2-carboxylic acid a valuable building block in drug discovery and development.[5]

This comprehensive guide provides detailed protocols for the preparation of 6-bromoindolizine-2-carboxylic acid and its subsequent derivatization into esters and amides. The methodologies are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthetic Strategy Overview

The overall synthetic approach commences with the commercially available ethyl 6-bromoindolizine-2-carboxylate. This starting material undergoes hydrolysis to yield the parent 6-bromoindolizine-2-carboxylic acid. Subsequent derivatization of the carboxylic acid moiety through well-established esterification and amidation reactions allows for the generation of a diverse library of compounds for biological screening.

G start Ethyl 6-bromoindolizine-2-carboxylate acid 6-Bromoindolizine-2-carboxylic acid start->acid Hydrolysis ester Ester Derivatives acid->ester Esterification amide Amide Derivatives acid->amide Amidation

Caption: General workflow for the preparation of 6-bromoindolizine-2-carboxylic acid derivatives.

Part 1: Preparation of 6-Bromoindolizine-2-carboxylic Acid

The pivotal step in this synthetic sequence is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, followed by acidification to precipitate the desired product.

Protocol 1: Alkaline Hydrolysis of Ethyl 6-bromoindolizine-2-carboxylate

This protocol details the saponification of the starting ester using potassium hydroxide. The choice of a hydroxide base is critical as it directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol.

G cluster_0 Reaction Scheme start Ethyl 6-bromoindolizine-2-carboxylate intermediate Potassium 6-bromoindolizine-2-carboxylate start->intermediate 1. KOH, EtOH/H₂O, Reflux product 6-Bromoindolizine-2-carboxylic acid intermediate->product 2. HCl (aq)

Caption: Reaction scheme for the hydrolysis of ethyl 6-bromoindolizine-2-carboxylate.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Supplier
Ethyl 6-bromoindolizine-2-carboxylateC₁₁H₁₀BrNO₂268.11Commercially available[6]
Potassium hydroxide (KOH)KOH56.11Standard supplier
Ethanol (EtOH)C₂H₅OH46.07Standard supplier
Hydrochloric acid (HCl), concentratedHCl36.46Standard supplier
Deionized waterH₂O18.02In-house supply

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 6-bromoindolizine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Addition of Base: Add potassium hydroxide (2.0-3.0 eq) to the solution. The excess base ensures the complete saponification of the ester.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Cooling and Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add concentrated hydrochloric acid dropwise with constant stirring in an ice bath until the pH of the solution is acidic (pH 2-3). This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum to obtain 6-bromoindolizine-2-carboxylic acid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Part 2: Derivatization of 6-Bromoindolizine-2-carboxylic Acid

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations. Here, we focus on two key derivatizations: esterification and amidation.

Protocol 2: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed.

Step-by-Step Procedure for Methyl Ester Synthesis:

  • Reaction Setup: Suspend 6-bromoindolizine-2-carboxylic acid (1.0 eq) in methanol (which acts as both the reagent and solvent).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.1-0.2 eq).

  • Reflux: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Protocol 3: Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid.[9] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Boric acid has also emerged as a green and effective catalyst for direct amidation.

Step-by-Step Procedure using EDC/HOBt:

  • Activation of Carboxylic Acid: Dissolve 6-bromoindolizine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool the solution in an ice bath.

  • Addition of Coupling Agent: Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C. This forms a highly reactive O-acylisourea intermediate.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Dilute the reaction mixture with the organic solvent used and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or column chromatography.

G cluster_0 Derivatization Pathways acid 6-Bromoindolizine-2-carboxylic acid ester Ester Derivative acid->ester amide Amide Derivative acid->amide alcohol R'-OH alcohol->ester amine R'R''NH amine->amide catalyst H⁺ catalyst catalyst->ester coupling Coupling Agent (e.g., EDC/HOBt) coupling->amide

Caption: Reagents for the synthesis of ester and amide derivatives.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust foundation for the synthesis of 6-bromoindolizine-2-carboxylic acid and its derivatives. The versatility of the carboxylic acid functional group allows for the creation of a wide array of esters and amides, which can be further elaborated to explore the structure-activity relationships of this important class of compounds. The continued investigation of indolizine-based molecules holds significant promise for the discovery of novel drug candidates with improved therapeutic profiles.

References

  • Journal of Pharmaceutical Research. (2025, April 18). Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs.
  • Organic & Biomolecular Chemistry. (2016, June 28). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Publishing. DOI:10.1039/C6OB00985A.
  • PubMed. (n.d.). Inhibitory activities of indolizine derivatives: a patent review.
  • ResearchGate. (n.d.). Indolizine derivatives: Recent advances and potential pharmacological activities.
  • International Journal of Pharmaceutical Sciences and Research. (2011, October 30). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article.
  • MySkinRecipes. (n.d.). Ethyl 6-bromoindolizine-2-carboxylate.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Organic & Biomolecular Chemistry. (2016, June 28). Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Publishing. DOI:10.1039/C6OB00985A.
  • MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids.

Sources

Application Note: 6-Bromoindolizine-2-Carboxylic Acid as a Versatile Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromoindolizine-2-carboxylic acid (CAS 1206971-05-2) has emerged as a high-value intermediate in the synthesis of heterocycle-based therapeutics. Unlike the ubiquitous indole scaffold, the indolizine core offers a distinct electronic profile (10


-electron aromatic system with a bridgehead nitrogen) and improved solubility parameters in certain biological media.

This scaffold is particularly prized for its orthogonal reactivity :

  • C2-Carboxylic Acid: Ready for amide coupling to establish hydrogen-bonding interactions within binding pockets (e.g., kinase hinge regions).

  • C6-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton and probe hydrophobic pockets.

This guide details the synthesis, handling, and functionalization of this intermediate, focusing on its application in developing Somatostatin Receptor 4 (SSTR4) agonists and kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name 6-Bromoindolizine-2-carboxylic acid
CAS Number 1206971-05-2
Molecular Formula C

H

BrNO

Molecular Weight 240.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, THF; Sparingly soluble in DCM
pKa (Calc) ~4.2 (Carboxylic acid)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen recommended)

SMILES: OC(=O)c1cc2ccc(Br)cn2c1[1]

Synthetic Utility & Reactivity Logic

The indolizine ring is synthesized via the Chichibabin Indolizine Synthesis , a robust cyclocondensation between a pyridine derivative and an


-halo ketone/ester.
Reactivity Map

The molecule possesses two distinct "warheads" for medicinal chemistry diversification:

ReactivityMap Core 6-Bromoindolizine- 2-carboxylic Acid C2 C2-Carboxylic Acid (Amide Coupling) Core->C2 Activation (HATU/EDC) C6 C6-Bromide (Suzuki/Buchwald) Core->C6 Pd-Catalysis Amide Target: Kinase Hinge Binder (H-Bond Donor/Acceptor) C2->Amide Biaryl Target: Hydrophobic Pocket (Pi-Stacking Interactions) C6->Biaryl

Figure 1: Orthogonal reactivity profile allowing sequential functionalization.

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Rationale: Commercial availability can be intermittent. This protocol ensures an in-house supply using the Chichibabin method.

Reagents:

  • 5-Bromo-2-methylpyridine (Starting Material A)[2][3]

  • Ethyl bromopyruvate (Starting Material B)[2][4]

  • Sodium bicarbonate (NaHCO

    
    )
    
  • Ethanol (EtOH)

  • Lithium Hydroxide (LiOH)

Step 1: Quaternization & Cyclization

  • Dissolve 5-bromo-2-methylpyridine (1.0 eq) in ethanol (5 mL/mmol).

  • Add ethyl bromopyruvate (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux (80°C) for 4–6 hours. Mechanism: The pyridine nitrogen attacks the alkyl bromide, forming a pyridinium salt.

  • Cool to room temperature. Add NaHCO

    
      (2.5 eq) and water (1 mL/mmol).
    
  • Reflux for an additional 2 hours. Mechanism: Base-mediated deprotonation of the

    
    -methyl group triggers cyclization onto the ketone carbonyl.
    
  • Workup: Remove EtOH under vacuum. Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography (Hexane/EtOAc) to yield ethyl 6-bromoindolizine-2-carboxylate .

Step 2: Saponification

  • Dissolve the ethyl ester in THF/MeOH/Water (3:1:1).

  • Add LiOH·H

    
    O  (3.0 eq). Stir at RT for 4 hours.
    
  • Acidify to pH 3–4 with 1N HCl. The product, 6-bromoindolizine-2-carboxylic acid , will precipitate. Filter and dry.

Protocol B: C2-Amide Coupling (Library Generation)

Rationale: The carboxylic acid is often coupled to amines to create SSTR4 agonists or kinase inhibitors. HATU is preferred over EDC/HOBt for sterically demanding indolizine acids to prevent racemization (if chiral amines are used) and ensure high yields.

Materials:

  • 6-Bromoindolizine-2-carboxylic acid (1.0 eq)[5][6]

  • Amine partner (R-NH

    
    , 1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Dissolve the acid and DIPEA in DMF (0.1 M concentration).

  • Add HATU and stir for 5 minutes to activate the acid (formation of the active ester).

  • Add the amine .[5]

  • Stir at RT for 2–12 hours. Monitor by LC-MS.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.

    • Tip: Wash organic layer with saturated LiCl solution to remove DMF.

Protocol C: C6-Suzuki Cross-Coupling

Rationale: The electron-rich nature of the indolizine ring can make the C6-bromide less reactive than a standard phenyl bromide. Pd(dppf)Cl


  is a robust catalyst choice that resists deactivation better than Pd(PPh

)

in this system.

Materials:

  • 6-Bromoindolizine derivative (1.0 eq)[5][6]

  • Boronic acid/ester (R-B(OH)

    
    , 1.5 eq)
    
  • Pd(dppf)Cl

    
    ·DCM (0.05 eq)
    
  • K

    
    CO
    
    
    
    (2.0 M aq solution, 3.0 eq)
  • Dioxane (degassed)

Procedure:

  • Combine the bromide, boronic acid, and Pd catalyst in a microwave vial.

  • Add Dioxane and K

    
    CO
    
    
    
    solution.
  • Purge with Argon for 2 minutes.

  • Heat to 90–100°C for 2–4 hours (or 120°C for 30 min in microwave).

  • Workup: Filter through Celite, concentrate, and purify via prep-HPLC.

Case Study: SSTR4 Agonists

In the development of non-opioid analgesics, the 6-bromoindolizine-2-carboxylic acid scaffold was utilized to synthesize potent Somatostatin Receptor 4 (SSTR4) agonists .

Workflow Visualization:

SynthesisWorkflow Start Precursor: 5-Bromo-2-methylpyridine Step1 Step 1: Cyclization (+ Ethyl bromopyruvate) Start->Step1 Intermediate Intermediate: Ethyl 6-bromoindolizine-2-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH) Intermediate->Step2 Core CORE SCAFFOLD: 6-Bromoindolizine-2-COOH Step2->Core Branch1 Path A: C2-Amidation (Targeting SSTR4 Binding) Core->Branch1 Branch2 Path B: C6-Coupling (Lipophilic Tuning) Core->Branch2

Figure 2: Synthetic lineage from pyridine precursor to divergent medicinal chemistry pathways.

Key Finding: Substitution at the C2-amide position with bulky bicyclic amines (e.g., octahydropyrrolo[1,2-a]pyrazine) significantly improved receptor affinity, while the C6-bromide was often retained or substituted with small heteroaromatics to modulate metabolic stability [1, 2].

References

  • Somatostatin receptor subtype 4 (SSTR4) agonists.
  • Somatostatin receptor subtype 4 (SSTR4) agonists (Related Patent).
  • Synthesis of Indolizines (General Review). Source: Sadowski, B., et al. (2016). Organic & Biomolecular Chemistry. Context: Provides the mechanistic grounding for the Chichibabin cyclization used to generate the indolizine core. URL:[Link]

  • Amide Coupling Strategies in MedChem. Source: Valeur, E., & Bradley, M. (2009). Chemical Society Reviews. Context: Validates the use of HATU for coupling electron-deficient or sterically hindered aromatic acids. URL:[Link]

Sources

Application Notes and Protocols for Indolizine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Indolizine Scaffolds in Oncology

Indolizine, a fused bicyclic nitrogen-containing heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to indole and its versatile biological activities.[1] This unique isomer of indole, with a nitrogen atom at the ring fusion position, provides a planar and electron-rich system capable of diverse interactions with biological targets.[2] In the realm of anticancer research, indolizine derivatives are gaining significant attention for their potent and often selective cytotoxic effects against a range of human cancer cell lines, including those of the breast, lung, liver, colon, and brain.[1][3]

The therapeutic potential of indolizine derivatives stems from their ability to modulate various oncogenic pathways. Their mechanisms of action are multifaceted and include the disruption of microtubule dynamics, inhibition of key signaling kinases like EGFR, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[2][3] The modular nature of their synthesis allows for extensive chemical modifications, enabling the fine-tuning of their structure-activity relationships (SAR) to enhance potency and selectivity.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on harnessing the potential of indolizine derivatives in anticancer research. We will delve into their key mechanisms of action, present detailed protocols for their synthesis and biological evaluation, and offer insights into the interpretation of experimental data.

Section 1: Key Anticancer Mechanisms of Indolizine Derivatives

Indolizine-based compounds exert their anticancer effects through a variety of mechanisms, making them attractive candidates for targeting the multifactorial nature of cancer. Understanding these mechanisms is crucial for designing rational screening strategies and for the development of novel therapeutic agents.

Inhibition of Tubulin Polymerization

A prominent mechanism of action for several potent indolizine derivatives is the disruption of microtubule dynamics.[2][5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule polymerization or depolymerization can arrest cells in mitosis, ultimately leading to apoptotic cell death.

Certain indolizine derivatives have been shown to bind to the colchicine-binding site of β-tubulin, inhibiting its polymerization into microtubules.[2][5] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[5]

Workflow for Investigating Tubulin Polymerization Inhibition:

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays Compound Synthesis Compound Synthesis Tubulin Polymerization Assay Tubulin Polymerization Assay Compound Synthesis->Tubulin Polymerization Assay Test Compound Data Analysis (IC50) Data Analysis (IC50) Tubulin Polymerization Assay->Data Analysis (IC50) Quantify Polymerization Cell Culture Cell Culture Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cell Culture->Cytotoxicity Assay (e.g., MTT) Treat with Compound Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Cytotoxicity Assay (e.g., MTT)->Cell Cycle Analysis (PI Staining) Determine GI50 Immunofluorescence (Tubulin Staining) Immunofluorescence (Tubulin Staining) Cell Cycle Analysis (PI Staining)->Immunofluorescence (Tubulin Staining) Confirm G2/M Arrest Western Blot (Cyclin B1, p-AKT) Western Blot (Cyclin B1, p-AKT) Immunofluorescence (Tubulin Staining)->Western Blot (Cyclin B1, p-AKT) Observe Microtubule Disruption Mechanism Confirmation Mechanism Confirmation Western Blot (Cyclin B1, p-AKT)->Mechanism Confirmation Validate Target Engagement

Caption: Workflow for evaluating tubulin polymerization inhibitors.

EGFR Signaling Disruption

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it a key therapeutic target. Some indolizine derivatives have demonstrated significant inhibitory activity against EGFR kinase.[2][3] By blocking the ATP-binding site of the kinase domain, these compounds can halt the downstream signaling cascade, leading to reduced cancer cell proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis, contributing to their uncontrolled growth. A significant number of anticancer indolizine derivatives have been shown to induce apoptosis in cancer cells.[2][3] This can be a consequence of various upstream events, including DNA damage, microtubule disruption, or inhibition of survival signaling pathways. The induction of apoptosis is a desirable characteristic for an anticancer agent.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. As mentioned earlier, indolizine derivatives that inhibit tubulin polymerization cause a G2/M phase arrest.[5] Other derivatives may induce arrest at different phases, such as the G1 phase, by modulating the expression or activity of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[6]

Section 2: Synthesis and Characterization of Indolizine Derivatives

The synthesis of indolizine derivatives often involves versatile and efficient chemical reactions, allowing for the creation of diverse compound libraries for screening.

General Synthetic Strategy: 1,3-Dipolar Cycloaddition

A widely employed method for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an electron-deficient alkyne.[2][3] This reaction is often regioselective and provides a straightforward route to functionalized indolizines.

Illustrative Synthetic Scheme:

G reagents Pyridinium Salt + Acetylenic Ester intermediate Pyridinium Ylide (in situ) reagents->intermediate Base (e.g., K2CO3) product Indolizine Derivative intermediate->product [3+2] Cycloaddition

Caption: General scheme for 1,3-dipolar cycloaddition synthesis.

Characterization

Newly synthesized indolizine derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds.[2]

Section 3: Protocols for In Vitro Anticancer Evaluation

A systematic in vitro evaluation is essential to determine the anticancer potential of newly synthesized indolizine derivatives. This typically involves a tiered approach, starting with broad cytotoxicity screening followed by more detailed mechanistic studies for promising "hit" compounds.

Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8]

Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Indolizine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the indolizine derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[9]

Table 1: Example Cytotoxicity Data for an Indolizine Derivative

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.1894.4
10.8568.0
50.4233.6
100.2016.0
500.086.4
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is then used to measure the fluorescence intensity of a large population of cells.

Materials:

  • Cancer cells treated with the indolizine derivative (at IC₅₀ concentration for 24-48 hours)

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest the treated and control cells by trypsinization.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[11]

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).[11]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of staining solution (PBS containing 100 µg/mL RNase A and 50 µg/mL PI).[12]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

Protocol: Apoptosis Detection by Annexin V-FITC and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is used as a counterstain to identify cells that have lost their membrane integrity (late apoptotic and necrotic cells).[14]

Materials:

  • Cancer cells treated with the indolizine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest the treated and control cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

  • Lower-left quadrant (Annexin V⁻/PI⁻): Viable cells

  • Lower-right quadrant (Annexin V⁺/PI⁻): Early apoptotic cells

  • Upper-right quadrant (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V⁻/PI⁺): Necrotic cells

  • Quantify the percentage of cells in each quadrant.

Protocol: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and other signaling pathways.[15][16]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.[16]

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Bcl-2, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.[17]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.[16]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the expression of the protein of interest to a loading control (e.g., β-actin).

  • Compare the protein expression levels in treated samples to the control.

Section 4: Structure-Activity Relationship (SAR) and In Silico Studies

Systematic modification of the indolizine scaffold and analysis of the resulting changes in biological activity can elucidate the structure-activity relationship (SAR).[1][18] For instance, substitutions on the pyridine or pyrrole ring can significantly impact the anticancer potency.[2][3]

In conjunction with experimental work, in silico methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are valuable tools.[2][19] Molecular docking can predict the binding mode and affinity of indolizine derivatives to their protein targets, providing insights into the molecular basis of their activity.[5] ADMET prediction helps in the early assessment of the drug-like properties of the compounds.

Conclusion

Indolizine derivatives represent a promising class of compounds in the landscape of anticancer drug discovery. Their diverse mechanisms of action, coupled with their synthetic tractability, offer a rich platform for the development of novel and effective cancer therapeutics. The application notes and protocols provided herein offer a robust framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to detailed mechanistic elucidation. A multi-faceted approach, combining chemical synthesis, in vitro biological assays, and in silico studies, is paramount to unlocking the full therapeutic potential of the indolizine scaffold.

References

  • Jadhav, M., Mali, K., Rajput, V., Das, R., & Shard, A. (2024). Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis. Medicinal Chemistry Research.
  • (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences. [Link]

  • Coelho, A., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Medicinal Chemistry. [Link]

  • (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry.
  • (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Cancers. [Link]

  • (2015). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery. [Link]

  • (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic & Biomolecular Chemistry.
  • (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. [Link]

  • (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Archiv der Pharmazie. [Link]

  • (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • (2016). Preclinical screening methods in cancer. Journal of Experimental Therapeutics and Oncology. [Link]

  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol. [Link]

  • (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PubMed. [Link]

  • (2023). Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. Molecules. [Link]

  • (2024). Structure activity relationship of indolizine containing aminomethoxybenzoyl derivative. ResearchGate. [Link]

  • (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry. [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]

  • (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents. [Link]

  • (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]

  • (2023). Guideline for anticancer assays in cells. ResearchGate. [Link]

  • (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

  • (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • (2015). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. ResearchGate. [Link]

  • (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • BMG LABTECH. (2025). Apoptosis – what assay should I use? [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. [Link]

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The Strategic Utility of 6-Bromoindolizine-2-carboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The indolizine core, a fused nitrogen-bridgehead heterocycle, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity have made it a cornerstone for the development of novel therapeutic agents and functional organic materials.[3] Among the various functionalized indolizines, 6-bromoindolizine-2-carboxylic acid stands out as a particularly versatile and strategic building block. This application note provides an in-depth technical guide on the synthetic applications of this molecule, offering detailed protocols and expert insights for its effective utilization in research and development.

The strategic value of 6-bromoindolizine-2-carboxylic acid lies in its two distinct and orthogonally reactive functional groups. The bromine atom at the 6-position of the electron-rich pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl substituents.[1] Concurrently, the carboxylic acid at the 2-position of the pyrrole ring provides a convenient site for amide bond formation, allowing for the facile construction of compound libraries with a wide range of amine building blocks.[4] This dual functionality makes it an ideal starting material for the synthesis of complex molecules with potential applications as kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[5][6][7]

Core Applications and Synthetic Strategies

The synthetic utility of 6-bromoindolizine-2-carboxylic acid can be broadly categorized into two main areas: functionalization of the pyridine ring via the bromo group and modification of the pyrrole ring through the carboxylic acid.

Diagrammatic Overview of Synthetic Pathways

G A 6-Bromoindolizine-2-carboxylic Acid B Esterification (e.g., MeOH, H+) A->B N Amide Coupling (R1R2NH, Coupling Agent) A->N C Methyl 6-bromoindolizine-2-carboxylate B->C D Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst) C->D E Sonogashira Coupling (Alkyne, Pd/Cu catalyst) C->E F Heck Coupling (Alkene, Pd catalyst) C->F G 6-Arylindolizine-2-carboxylate D->G H 6-Alkynylindolizine-2-carboxylate E->H I 6-Alkenylindolizine-2-carboxylate F->I J Saponification (e.g., LiOH) G->J H->J I->J K 6-Substituted-indolizine-2-carboxylic Acid J->K L Amide Coupling (R1R2NH, Coupling Agent) K->L M 6-Substituted-indolizine-2-carboxamide L->M O 6-Bromoindolizine-2-carboxamide N->O

Caption: Synthetic pathways from 6-bromoindolizine-2-carboxylic acid.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. For optimal reactivity and to avoid potential interference from the carboxylic acid group, it is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester).

Protocol 1: Esterification of 6-Bromoindolizine-2-carboxylic Acid

Rationale: The conversion of the carboxylic acid to its corresponding ester is a crucial first step to prevent potential side reactions and catalyst deactivation during subsequent palladium-catalyzed cross-coupling reactions. The methyl ester is a common choice due to its ease of formation and subsequent hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-bromoindolizine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.1 M).

  • Acid Catalyst: Add concentrated sulfuric acid (0.1 eq) dropwise to the solution at 0 °C.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-bromoindolizine-2-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylindolizine Derivatives

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The choice of a palladium catalyst with appropriate ligands is critical for achieving high yields. A phosphine-free catalyst system can be advantageous in simplifying the purification process. The use of a base is essential for the transmetalation step in the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine methyl 6-bromoindolizine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed mixture of dioxane and water (4:1, 0.1 M).

  • Reaction: Heat the mixture to 90 °C and stir vigorously until the starting material is consumed (as monitored by TLC).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to yield the methyl 6-arylindolizine-2-carboxylate.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 6-phenylindolizine-2-carboxylate85
24-Methoxyphenylboronic acidMethyl 6-(4-methoxyphenyl)indolizine-2-carboxylate82
33-Pyridinylboronic acidMethyl 6-(pyridin-3-yl)indolizine-2-carboxylate75
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynylindolizine Derivatives

Expertise & Experience: The Sonogashira coupling provides a powerful method for introducing alkyne functionalities. The use of a copper(I) co-catalyst is crucial for the activation of the terminal alkyne. Careful degassing of the reaction mixture is essential to prevent the oxidation of the palladium(0) catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation: In a Schlenk tube, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq). Evacuate and backfill with argon three times.

  • Reagent Addition: Add methyl 6-bromoindolizine-2-carboxylate (1.0 eq) and the terminal alkyne (1.5 eq).

  • Solvent and Base: Add degassed triethylamine (3.0 eq) and anhydrous THF (0.1 M).

  • Reaction: Stir the reaction mixture at room temperature under argon. Monitor the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired methyl 6-alkynylindolizine-2-carboxylate.

Part 2: Functionalization of the Carboxylic Acid at the C2-Position

The carboxylic acid at the 2-position is a versatile handle for the introduction of a wide array of functional groups, most notably through the formation of amide bonds.

Protocol 4: Amide Coupling for the Synthesis of Indolizine-2-carboxamides

Trustworthiness: Amide bond formation is a cornerstone of medicinal chemistry. The use of a reliable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) ensures efficient and clean conversion with minimal side products.

Step-by-Step Methodology:

  • Activation: To a solution of 6-bromoindolizine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated carboxylic acid solution.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 40 mL).

  • Purification: Wash the combined organic layers with saturated aqueous lithium chloride solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to yield the target 6-bromoindolizine-2-carboxamide.

Data Presentation: Representative Amide Coupling Reactions

EntryAmineProductYield (%)
1BenzylamineN-Benzyl-6-bromoindolizine-2-carboxamide92
2Morpholine(6-Bromoindolizin-2-yl)(morpholino)methanone88
3AnilineN-Phenyl-6-bromoindolizine-2-carboxamide85
Diagrammatic Representation of Amide Coupling Workflow

G cluster_0 Amide Coupling Workflow A 6-Bromoindolizine-2-carboxylic Acid B HATU, DIPEA in DMF A->B Activation C Activated Ester Intermediate B->C E Amide Product C->E Nucleophilic Attack D Amine (R1R2NH) D->E

Caption: Workflow for the synthesis of indolizine-2-carboxamides.

Conclusion and Future Perspectives

6-Bromoindolizine-2-carboxylic acid is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the systematic and efficient construction of complex molecular architectures. The protocols outlined in this application note provide a robust foundation for researchers to explore the vast chemical space accessible from this strategic starting material. Future work will likely focus on the development of more sustainable and atom-economical methods for the functionalization of the indolizine core, as well as the application of these derivatives in the discovery of new bioactive compounds and advanced materials.

References

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6175–6206. [Link]

  • Amuthalakshmi, S., et al. (2021). Indolizine-a-privileged-biological-scaffold. Der Pharma Chemica, 13(2), 27-35.
  • Harrell, W. B., & Taylor, R. F. (1969). Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid. Journal of Pharmaceutical Sciences, 58(8), 1004-1006. [Link]

  • Wang, D., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5461-5479. [Link]

  • Taront, S., et al. (2017). Design, Synthesis, and Biological Evaluation of 1-Phenylpyrazolo[3,4-e]pyrrolo[3,4-g]indolizine-4,6(1H,5H)-diones as New Glycogen Synthase Kinase-3β Inhibitors. Journal of Medicinal Chemistry, 60(2), 706-726. [Link]

  • Kola, V. N., et al. (2019). Synthesis of indolizine-2-carboxamide derivatives.
  • WO2020221824A1 - Novel indolizine-2-carboxamides active against the hepatitis b virus (hbv).
  • Singh, G., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 2(11), 2776-2786.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Bromoindolizine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 6-bromoindolizine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. Our approach is rooted in practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.

Introduction to the Challenges in Purifying 6-Bromoindolizine-2-Carboxylic Acid

6-Bromoindolizine-2-carboxylic acid is a key building block in medicinal chemistry and materials science.[1] The indolizine core, being isoelectronic with indole, imparts unique biological and photophysical properties.[2][3] However, the synthesis of this molecule, commonly achieved through methods like the Tschitschibabin reaction or 1,3-dipolar cycloaddition, can lead to a variety of impurities.[4][5] These can include unreacted starting materials, regioisomers, and byproducts from side reactions. Furthermore, the final hydrolysis of a corresponding ester to the carboxylic acid can introduce its own set of purification challenges.[6][7][8][9] The inherent instability of some indolizine derivatives can also lead to degradation if purification conditions are not carefully controlled.[3]

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude 6-bromoindolizine-2-carboxylic acid, offering probable causes and actionable solutions.

Problem 1: Low Recovery of Product After Acid-Base Extraction

  • Scenario: You've performed an acid-base extraction to separate your carboxylic acid from neutral and basic impurities, but upon acidification of the aqueous layer, you precipitate very little product.

  • Probable Causes:

    • Incomplete Extraction: The pH of the basic aqueous solution was not high enough to fully deprotonate the carboxylic acid, leaving a significant portion in the organic layer.

    • Product Degradation: The indolizine ring system can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition.

    • Product Solubility: Your product might have some solubility in the acidic aqueous solution, especially if the volume is large.

    • Emulsion Formation: An emulsion between the organic and aqueous layers may have trapped your product.

  • Solutions:

    • Optimize pH: When extracting the carboxylic acid into the aqueous basic layer, ensure the pH is at least 2-3 units higher than the pKa of the carboxylic acid. A dilute solution of sodium hydroxide (e.g., 1-2 M) is typically effective.[8]

    • Monitor with TLC: Before discarding the organic layer, take a sample and spot it on a TLC plate alongside your crude material to ensure all the product has been extracted. A suitable mobile phase would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure sharp spots for the carboxylic acid.[10]

    • Gentle Acidification: When re-precipitating the product, add the acid (e.g., 1 M HCl) slowly while stirring in an ice bath to control the temperature. Avoid strongly acidic conditions for extended periods.

    • Minimize Aqueous Volume: Use the minimum amount of aqueous base necessary for the extraction to ensure the final product concentration is high enough to precipitate efficiently upon acidification.

    • Break Emulsions: If an emulsion forms, it can sometimes be broken by the addition of brine or by gentle swirling. In persistent cases, filtering the entire mixture through a pad of celite can be effective.

Problem 2: Oily Product Instead of a Crystalline Solid from Recrystallization

  • Scenario: You are attempting to recrystallize your crude 6-bromoindolizine-2-carboxylic acid, but it "oils out," forming a liquid layer instead of crystals upon cooling.

  • Probable Causes:

    • Inappropriate Solvent System: The chosen solvent may be too good a solvent, even at low temperatures, or the cooling process may be too rapid.

    • Presence of Impurities: High levels of impurities can depress the melting point of your compound and inhibit crystal lattice formation.

    • Supersaturation: The solution may be too concentrated, leading to rapid precipitation rather than slow crystal growth.

  • Solutions:

    • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For carboxylic acids, common choices include ethanol, acetone/hexane, or THF/hexane mixtures.[11] Water can also be a good choice for polar compounds.[11]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Pre-Purification: If the material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, before attempting recrystallization.

Problem 3: Multiple Spots on TLC After Purification

  • Scenario: After purification by column chromatography or recrystallization, your TLC still shows multiple spots.

  • Probable Causes:

    • Co-eluting Impurities: In column chromatography, an impurity may have a similar Rf value to your product in the chosen eluent system.

    • Decomposition on Silica Gel: Some indolizine derivatives can be unstable on silica gel, leading to the formation of new impurities during chromatography.

    • Incomplete Reaction: Significant amounts of starting material may still be present.

    • Isomeric Impurities: The synthesis may have produced regioisomers that are difficult to separate.

  • Solutions:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems for your column. A good starting point is a gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane). Adding a small amount of acetic acid to the eluent can improve the resolution of carboxylic acids.

      • Stationary Phase: If your compound is unstable on silica gel, consider using a less acidic stationary phase like alumina (neutral or basic).

    • TLC Analysis of All Fractions: When running a column, collect smaller fractions and analyze them carefully by TLC to identify the purest fractions containing your product.

    • Alternative Purification Methods: If chromatography is problematic, rely on recrystallization or acid-base extraction. Multiple recrystallizations from different solvent systems may be necessary to remove stubborn impurities.

    • Characterize Impurities: If possible, try to isolate and characterize the major impurities. Understanding their structure can provide insights into how to best remove them.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification?

A1: Thin-layer chromatography (TLC) is the most effective and immediate way to monitor your purification. Use a suitable mobile phase (e.g., 7:3 hexane/ethyl acetate with a drop of acetic acid) and visualize the spots under a UV lamp. The carboxylic acid should appear as a distinct spot with a specific Rf value.

Q2: My purified product is colored. Is this normal?

A2: Indolizine derivatives can sometimes be colored. However, a significant color (e.g., dark brown or black) in what is expected to be a white or off-white solid often indicates the presence of impurities, possibly from oxidation or degradation. If the color persists after purification and the compound's analytical data (NMR, MS) is clean, the color may be inherent to the molecule.

Q3: How can I remove unreacted starting materials from the synthesis?

A3: This depends on the synthetic route.

  • From Tschitschibabin Synthesis: Unreacted pyridinium salts are typically water-soluble and can be removed by an aqueous workup.[4]

  • From 1,3-Dipolar Cycloaddition: Unreacted alkynes are generally non-polar and can be removed by column chromatography.

  • From Ester Hydrolysis: The unreacted ester is a neutral compound and can be effectively removed by acid-base extraction.[6] The ester will remain in the organic layer while your carboxylic acid product is extracted into the aqueous base.

Q4: What are the best storage conditions for 6-bromoindolizine-2-carboxylic acid?

A4: Indolizine derivatives can be sensitive to light and air.[3] It is best to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic 6-bromoindolizine-2-carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M sodium hydroxide (NaOH) solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure all the carboxylic acid has been extracted.

  • Back-wash (Optional): Combine the aqueous extracts and wash them once with a small amount of fresh organic solvent to remove any remaining neutral or basic impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with constant stirring until the solution is acidic (test with pH paper). The 6-bromoindolizine-2-carboxylic acid should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the solid obtained from the acid-base extraction or for use as a primary purification method if the crude material is relatively clean.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find a suitable recrystallization solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. If the solid does not dissolve, add more solvent in small portions until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Summary

Purification MethodKey ParametersExpected Outcome
Acid-Base Extraction Aqueous Base: 1 M NaOHAqueous Acid: 1 M HClSeparation of acidic product from neutral/basic impurities.
Recrystallization Solvents to Try: Ethanol, Acetone/Hexane, THF/HexaneRemoval of soluble impurities, yielding crystalline solid.
Column Chromatography Stationary Phase: Silica Gel or AluminaMobile Phase: Hexane/Ethyl Acetate gradient (+/- 1% Acetic Acid)Separation of compounds based on polarity.

Purification Workflow Diagram

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 6-bromoindolizine- 2-carboxylic acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Primary Purification Column Column Chromatography Crude_Product->Column Alternative Primary Purification Recrystallization Recrystallization Acid_Base->Recrystallization Further Purification TLC TLC Analysis Acid_Base->TLC Recrystallization->TLC Column->Recrystallization Column->TLC Pure_Product Pure Product TLC->Pure_Product Purity Confirmed Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Probable Cause cluster_solution Solution Low_Recovery Low Recovery Bad_pH Incorrect pH Low_Recovery->Bad_pH Degradation Product Degradation Low_Recovery->Degradation Oily_Product Oily Product Bad_Solvent Wrong Solvent Oily_Product->Bad_Solvent High_Impurity High Impurity Level Oily_Product->High_Impurity Multi_Spots Multiple TLC Spots Multi_Spots->Degradation on silica Multi_Spots->High_Impurity Coelution Co-eluting Impurity Multi_Spots->Coelution Optimize_pH Optimize pH Bad_pH->Optimize_pH Gentle_Conditions Use Milder Conditions Degradation->Gentle_Conditions Solvent_Screen Screen Solvents Bad_Solvent->Solvent_Screen Pre_Purify Pre-purification Step High_Impurity->Pre_Purify Optimize_Chromo Optimize Chromatography Coelution->Optimize_Chromo

Caption: Logical flow from observed problems to probable causes and solutions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6576-6604. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Tovar-Miranda, R., et al. (2000). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Revista de la Sociedad Química de México, 44(1), 49-53.
  • Padwa, A., et al. (2006). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. The Journal of Organic Chemistry, 71(13), 4883-4892. [Link]

  • Georgescu, E., et al. (2008). New Substituted Indolizines by 1,3-Dipolar Cycloaddition Reactions I. 7-tert-Butylindolizines. Revista de Chimie, 59(3), 269-272.
  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 52-59.
  • Gaina, L., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2502-2508. [Link]

  • Mentlein, R., & Heymann, E. (1984). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. Biochemical Pharmacology, 33(8), 1243-1248. [Link]

  • Dow Chemical Co. (1959). Preparation of bromo acids and esters. U.S.
  • Wytcherley, R. W., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S.
  • ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? Retrieved from [Link]

  • Costantino, G., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen, 13(1), e202300188. [Link]

  • Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618-2623. [Link]

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Science of Synthesis. (2005). Esterification via Mixed Sulfonic Anhydrides. In Science of Synthesis, 20, 77-114.
  • Inman, C. E., & Tyson, F. T. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, 522.
  • Wang, J., & Xu, G. (2012). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 32(10), 1957-1964.
  • Kostik, E. I., Abiko, A., & Oku, A. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618-23. [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

  • Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Bakr, R. B., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 27(19), 6554. [Link]

  • Reddy, K. L., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, (16), 129-135.
  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Wang, J., & Xu, G. (2012). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 32(10), 1957-1964.
  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Shang, Y., et al. (2016). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Tetrahedron, 72(34), 5328-5334. [Link]

  • Ak-Ak, M., & Kumar, D. (2016). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 93, 215-228.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Celanese Corp. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S.
  • Sharma, V., & Kumar, V. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 5, 103. [Link]

  • Reddit. (2020). carboxylic acid TLC. Retrieved from [Link]

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troubleshooting guide for 1,3-dipolar cycloaddition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Dipolar Cycloaddition Optimization Status: Online | Operator: Senior Application Scientist

Welcome to the Advanced Synthesis Support Center. This guide is not a textbook; it is a field manual designed to troubleshoot the specific failure modes of azide-alkyne cycloadditions. Whether you are performing a standard CuAAC ("Click"), a Ruthenium-catalyzed variant (RuAAC), or a Strain-Promoted (SPAAC) ligation, the protocols below are built on mechanistic causality and self-validating logic.

CRITICAL SAFETY PROTOCOL: The Stability Index

Issue: Is my organic azide safe to handle?

Before initiating any reaction, you must validate the stability of your azide precursor. Organic azides can be shock-sensitive explosives if the energy density is too high.

The C/N Ratio Rule: Use this equation to determine isolability. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Where 

is the number of Carbon, Oxygen, and Nitrogen atoms respectively.[1]
Ratio ResultStatusProtocol
≥ 3.0 Stable Can be isolated and stored (dark, <25°C).
1.0 - 3.0 Caution Synthesize in situ or store in solution (<1M). Do not concentrate dryness.[2]
< 1.0 Hazard DO NOT ISOLATE. Synthesize in situ only; limit scale to <1g.

Reference: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[3] Angew.[4] Chem. Int. Ed. (2005).[3]

Module 1: The Engine (Catalyst & Ligands)

Context: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for 1,4-regioselectivity. However, the active species is Cu(I), which is thermodynamically unstable and prone to oxidation to inactive Cu(II).[5]

Troubleshooting Ticket #101: "My reaction turned green/blue and stopped."
  • Diagnosis: Your catalyst has oxidized. Cu(I) is yellow/colorless; Cu(II) is blue/green. The reaction has stalled because the active dinuclear copper core has been disrupted by oxygen.

  • The Fix: You need a "Self-Healing" catalytic system.

The "Self-Healing" Protocol:

  • Ligand Selection: Do not use naked copper salts (e.g., CuI). They are prone to disproportionation. Use a stabilizing ligand.[4][6][7]

  • Reduction Buffer: Maintain a high ratio of reducing agent to catalyst.

  • Oxygen Scavenging: The reducing agent (Sodium Ascorbate) acts as a sacrificial scavenger for dissolved

    
    .
    

Optimized Reagent Table:

LigandSolubilityKineticsCytotoxicityBest Use Case
TBTA Organic (DMSO/tBuOH)SlowHighStandard organic synthesis.
THPTA WaterMediumModerateBioconjugation; protein labeling.[4][5]
BTTAA WaterFast LowLive cell labeling; low [Cu] conditions.
BTTES WaterFastVery Low Sensitive biological systems (zebrafish/embryos).

Tech Note: BTTAA and BTTES accelerate the reaction by lowering the activation energy of the metallacycle formation step while protecting Cu(I) from oxidation more effectively than TBTA.

Visualizing the Failure Mode (The Catalytic Cycle)

The following diagram illustrates the dinuclear mechanism. Note the "Oxidation Trap" where the cycle breaks.

CuAAC_Mechanism Start Azide + Alkyne Cu1 Cu(I)-Acetylide (Monomer) Start->Cu1 + Cu(I) Cu2 Dinuclear Cu(I)-Acetylide Cu1->Cu2 + 2nd Cu(I) Trap OXIDATION TRAP (Cu(II) - Inactive) Cu1->Trap O2 / No Ligand Metallacycle Cu-Metallacycle (Rate Limiting) Cu2->Metallacycle + Azide Cu2->Trap TriazoleCu Triazolyl-Cu Intermediate Metallacycle->TriazoleCu Ring Contraction Product 1,4-Triazole + Regenerated Cu(I) TriazoleCu->Product + H+ Product->Cu1 Cycle Repeats

Figure 1: The dinuclear copper mechanism. Note that monomeric Cu-acetylides are unreactive; a second copper atom is required to form the active complex.[8] Oxidation to Cu(II) (The Trap) irreversibly removes copper from this equilibrium.

Module 2: The Steering (Regioselectivity)

Context: Thermal Huisgen cycloaddition yields a 1:1 mixture of 1,4- and 1,5-isomers. Catalysis provides steering.

Troubleshooting Ticket #202: "I need the 1,5-isomer (or I have an internal alkyne)."
  • Diagnosis: CuAAC only works on terminal alkynes and only yields 1,4-triazoles.

  • The Fix: Switch to Ruthenium catalysis (RuAAC).[9][10]

Catalyst Comparison:

FeatureCuAAC (Copper)RuAAC (Ruthenium)
Active Catalyst Cu(I) (generated in situ)

(Pentamethylcyclopentadienyl complex)
Substrate Scope Terminal Alkynes ONLYTerminal AND Internal Alkynes
Regioselectivity 1,4-disubstituted 1,5-disubstituted
Solvent Aqueous/Alcohol compatibleOrganic solvents (THF, Dioxane, Toluene) preferred
Mechanism Dinuclear AcetylideOxidative Coupling (Ruthenacycle)

Protocol for RuAAC:

  • Catalyst: Use

    
     or 
    
    
    
    .[11]
  • Solvent: Anhydrous THF or Toluene (Ru is sensitive to protic interference compared to Cu).

  • Temperature: Often requires mild heating (40–60°C) unlike CuAAC which runs at RT.

Reference: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[9][11] J. Am. Chem. Soc.[6][11] (2008).[1][11]

Module 3: Bio-orthogonal & Metal-Free (SPAAC)

Context: When copper toxicity is unacceptable (live animals, sensitive proteins), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is required.

Troubleshooting Ticket #303: "My SPAAC reaction is too slow or precipitating."
  • Diagnosis: You are likely facing a trade-off between kinetics and hydrophobicity. Faster cyclooctynes are often bulkier and more hydrophobic.

Reagent Selection Matrix:

ReagentStructureRate Constant (

,

)
HydrophobicityNotes
DBCO (DIBAC)Dibenzo-cyclooctyne~0.3 - 1.0HighFastest. Poor water solubility. Can cause aggregation in proteins.
BCN Bicyclo[6.1.0]non-4-yne~0.1 - 0.3LowMost Hydrophilic. Slower, but less likely to alter protein solubility.
TCO Trans-cyclooctene> 1000ModerateUsed for Tetrazine ligation (IEDDA), not azide click.

Optimization Strategy:

  • If precipitating: Switch from DBCO to BCN.

  • If too slow: Increase concentration. SPAAC is second-order; rate depends linearly on [Azide] and [Alkyne]. Unlike CuAAC, you cannot just "add more catalyst."

Module 4: Workup & Purification

Troubleshooting Ticket #404: "How do I remove the Copper?"
  • Issue: Residual copper is cytotoxic and interferes with downstream assays (e.g., fluorescence quenching).

  • The Fix: Chelation wash.

The "Blue-to-Clear" Protocol:

  • EDTA Wash: After reaction, dilute with 10mM EDTA (pH 8.0). Incubate for 15 mins.

    • Validation: If the aqueous phase turns blue, you are successfully extracting Cu(II).

  • Solid Phase Extraction (Recommended): Use a scavenger resin (e.g., CupriSorb™).

    • Step: Add resin beads to the reaction mixture. Shake for 30 mins. Filter.

    • Why? Resins have higher binding constants than EDTA and prevent "leaching" back into the organic phase.

Summary Decision Tree

Troubleshooting_Tree Start Starting Materials Q1 Alkyne Type? Start->Q1 Internal Internal Alkyne Q1->Internal R-C≡C-R Terminal Terminal Alkyne Q1->Terminal R-C≡C-H Sol_Ru USE RuAAC (Cp*RuCl) Internal->Sol_Ru Q2 Desired Isomer? Terminal->Q2 Iso15 1,5-Isomer Q2->Iso15 1,5 Iso14 1,4-Isomer Q2->Iso14 1,4 Iso15->Sol_Ru Q3 Copper Tolerated? Iso14->Q3 NoCu No (Live Cells) Q3->NoCu YesCu Yes Q3->YesCu Sol_SPAAC USE SPAAC (DBCO/BCN) NoCu->Sol_SPAAC Sol_Cu USE CuAAC (CuSO4 + Ascorbate + Ligand) YesCu->Sol_Cu

Figure 2: Experimental decision matrix for selecting the correct cycloaddition methodology.

References

  • Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." J. Am. Chem. Soc.[6][11] 2005, 127, 210–216.[6] Link

  • RuAAC Scope: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[11] J. Am. Chem. Soc.[6][11] 2008, 130, 8923–8930.[11] Link[11]

  • Ligand Acceleration (BTTAA): Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angew.[4] Chem. Int. Ed. 2011, 50, 8051–8056. Link

  • Azide Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[3] Angew.[4] Chem. Int. Ed. 2005, 44, 5188–5240.[3][12] Link

  • SPAAC Kinetics: Agard, N. J., et al. "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." J. Am. Chem. Soc.[6][11] 2004, 126, 15046–15047. Link

Sources

Technical Support Center: Optimizing Catalyst Selection for Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indolizine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this important heterocyclic scaffold. Here, we address common challenges encountered in the lab with evidence-based troubleshooting guides and frequently asked questions. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your indolizine synthesis experiments.

Problem 1: Low to No Product Yield

Question: My reaction is showing very low conversion to the desired indolizine product. What are the likely causes and how can I improve the yield?

Answer:

Low yield is a common hurdle in synthetic chemistry. The root cause can often be traced back to suboptimal catalyst activity, inappropriate reaction conditions, or issues with your starting materials. Let's break down the troubleshooting process.

Initial Checks:

  • Reagent Purity: Verify the purity of your starting materials (pyridines, alkynes, etc.) and solvents. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Inert Atmosphere: Many catalytic reactions, especially those involving transition metals like palladium and copper, are sensitive to air and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).

Catalyst-Specific Troubleshooting:

The choice of catalyst is paramount in indolizine synthesis. If you are experiencing low yields, consider the following points based on your catalyst type:

  • Metal Catalysts (e.g., Pd, Cu, Au, Fe):

    • Catalyst Oxidation State and Ligands: The activity of a metal catalyst is highly dependent on its oxidation state and the coordinating ligands. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence the regioselectivity and yield.[1] If you are using a palladium catalyst, screening different phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) can be beneficial.

    • Catalyst Deactivation: Metal catalysts can deactivate through various mechanisms, including aggregation, poisoning by impurities, or changes in oxidation state. If you suspect catalyst deactivation, try increasing the catalyst loading or adding a reducing agent (for Pd(II) to Pd(0) reduction) if applicable to your reaction mechanism.

    • Co-catalysts and Additives: Many metal-catalyzed reactions require co-catalysts or additives to proceed efficiently. For example, copper-catalyzed reactions may benefit from the addition of a base.[1] Review the literature for similar transformations to ensure you are using the optimal combination of reagents.

  • Organocatalysts:

    • Catalyst Loading: While organocatalysts are often more robust than metal catalysts, their loading can still be a critical parameter. A systematic screen of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) can help identify the optimal concentration.

    • Reaction Conditions: The efficiency of organocatalysts can be highly sensitive to the solvent and temperature. For instance, in the organocatalyzed synthesis of tricyclic indolizines, the choice of solvent was found to be critical, with water being the most effective in some cases.[2]

  • Photocatalysts:

    • Light Source: Ensure your light source has the correct wavelength and intensity to excite your photocatalyst. The distance of the light source from the reaction vessel can also impact the reaction rate.

    • Degassing: Oxygen can quench the excited state of many photocatalysts, leading to low quantum yields. Thoroughly degas your reaction mixture before starting the irradiation. Recent developments have shown that tuning the redox properties of Ru-based photocatalysts can lead to high yields in indolizine functionalization.[3]

Experimental Protocol: A General Workflow for Optimizing Reaction Yield

  • Baseline Experiment: Run the reaction using the conditions reported in a relevant literature precedent.

  • Parameter Screening: If the yield is low, systematically screen the following parameters:

    • Temperature: Test a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).

    • Solvent: Screen a panel of solvents with varying polarities (e.g., toluene, THF, DMF, DMSO).

    • Concentration: Vary the concentration of your limiting reagent.

    • Catalyst Loading: Test different catalyst loadings.

  • Analysis: Carefully analyze the results of your screening to identify trends and optimal conditions.

Problem 2: Poor Regioselectivity

Question: My reaction produces a mixture of regioisomeric indolizines. How can I improve the selectivity for the desired isomer?

Answer:

Achieving high regioselectivity is a common challenge in the synthesis of substituted indolizines. The regiochemical outcome is often dictated by a delicate interplay of electronic and steric factors in the transition state.

Controlling Regioselectivity:

  • Ligand Effects in Metal Catalysis: In transition metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in directing the regioselectivity. For example, in the palladium-catalyzed annulation of 2-(pyridine-2-yl) acetonitrile derivatives with propargyl carbonates, the choice of phosphine ligand was found to be the determining factor for the regioselectivity of the resulting polysubstituted indolizines.[1] A bulkier ligand may favor the formation of the less sterically hindered product, while a ligand with specific electronic properties might favor a different isomer.

  • Directing Groups: The presence of directing groups on your starting materials can be a powerful tool to control regioselectivity. A directing group can coordinate to the catalyst and position it to react at a specific site.

  • Catalyst Choice: Different catalysts can favor the formation of different regioisomers. For instance, a gold-catalyzed cycloisomerization might yield a different major product compared to a copper-catalyzed reaction under similar conditions.[1][4]

Workflow for Optimizing Regioselectivity

G start Poor Regioselectivity Observed ligand_screen Screen a Library of Ligands (e.g., Phosphines, N-Heterocyclic Carbenes) start->ligand_screen If using a metal catalyst catalyst_screen Evaluate Different Metal Catalysts (e.g., Pd, Cu, Au, Rh) start->catalyst_screen analysis Analyze Product Ratios (e.g., by NMR, GC/LC-MS) ligand_screen->analysis catalyst_screen->analysis solvent_screen Investigate Solvent Effects (Polar vs. Nonpolar) temp_screen Assess Impact of Reaction Temperature solvent_screen->temp_screen temp_screen->analysis analysis->solvent_screen If selectivity is still low optimal_conditions Identify Optimal Conditions for Desired Regioisomer analysis->optimal_conditions If desired selectivity is achieved

Caption: A decision-making workflow for optimizing regioselectivity in indolizine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for indolizine synthesis?

A1: The synthesis of indolizines can be achieved through a variety of catalytic systems, broadly categorized as:

  • Transition Metal Catalysts: This is the most extensive category and includes catalysts based on palladium, copper, gold, rhodium, iron, and samarium.[1][5] These are often used in cross-coupling reactions, cycloisomerizations, and multicomponent reactions.

  • Organocatalysts: These are metal-free catalysts, often small organic molecules, that can promote reactions through different activation modes. N-heterocyclic carbenes (NHCs) and amines are examples of organocatalysts used in indolizine synthesis.[1][2]

  • Photocatalysts: These catalysts use light to drive chemical reactions and have emerged as a powerful tool for mild and selective transformations. Ruthenium-based complexes are one example of photocatalysts used for indolizine functionalization.[3]

  • Acid/Base Catalysts: Simple acids (e.g., p-toluenesulfonic acid) or bases can also catalyze certain indolizine syntheses, such as intramolecular aminations of allylic alcohols.[1]

  • Catalyst-Free Systems: Some indolizine syntheses can proceed thermally or under microwave irradiation without the need for a catalyst.[6][7]

Q2: How do I choose the best catalyst for my specific starting materials?

A2: The optimal catalyst choice depends heavily on the specific transformation you are trying to achieve and the functional groups present in your substrates. Here is a general guide:

Reaction TypeRecommended Catalyst ClassKey Considerations
Cross-coupling Reactions Transition Metals (e.g., Pd, Cu)Ligand choice is critical for reactivity and selectivity.[1]
Cycloisomerizations Transition Metals (e.g., Au, Cu, Pd)The nature of the alkyne and the nucleophile will influence the choice of metal.[1]
Multicomponent Reactions Transition Metals (e.g., Pd, Au, Fe), OrganocatalystsOffers high atom economy. Catalyst choice depends on the specific components.[4][6]
[3+2] Cycloadditions Often catalyst-free, but can be promoted by Lewis acids or organocatalysts.The electronics of the dipole and dipolarophile are key.
C-H Activation Transition Metals (e.g., Rh, Pd, Sm)Requires a directing group for regioselectivity.[1]

Q3: What are the advantages of using a metal-free catalytic system?

A3: Metal-free catalytic systems offer several advantages, particularly in the context of drug development and fine chemical synthesis:

  • Reduced Metal Contamination: Avoids contamination of the final product with residual toxic metals, which is a significant concern in the pharmaceutical industry.

  • Cost-Effectiveness: Organocatalysts are often cheaper and more readily available than many transition metal catalysts.

  • Milder Reaction Conditions: Many organocatalytic reactions can be performed under mild conditions, which can improve the functional group tolerance.

  • Sustainability: Metal-free approaches are often considered more environmentally friendly. Several catalyst- and solvent-free methods for indolizine synthesis have been reported.[6]

Q4: My catalyst seems to be deactivating over the course of the reaction. What can I do?

A4: Catalyst deactivation can be a frustrating issue. Here are some common causes and potential solutions:

  • Air or Moisture Sensitivity: As mentioned earlier, ensure a strictly inert atmosphere.

  • Product Inhibition: The product itself may coordinate to the catalyst and inhibit its activity. In such cases, running the reaction at a lower concentration or adding the starting materials slowly over time might help.

  • Ligand Degradation: The ligands on your metal catalyst may not be stable under the reaction conditions. Consider screening more robust ligands.

  • Catalyst Agglomeration: Heterogeneous catalysts can lose activity if the metal particles agglomerate. Using a solid support or modifying the reaction conditions might prevent this.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Indolizine Synthesis

This protocol is a general guideline and should be optimized for your specific substrates and catalyst system.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand (if required).

  • Reagent Addition: Under an inert atmosphere, add the 2-halopyridine derivative, the alkyne, and any other coupling partners.

  • Solvent and Base: Add the degassed solvent (e.g., toluene, dioxane) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Catalyst Selection and Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up and Validation lit_review Literature Review for Similar Transformations catalyst_selection Select 2-3 Promising Catalyst Classes (e.g., Pd-based, Cu-based, Organocatalyst) lit_review->catalyst_selection initial_runs Perform Small-Scale Test Reactions catalyst_selection->initial_runs param_screen Systematic Screening of Parameters: - Catalyst Loading - Temperature - Solvent - Ligand (if applicable) initial_runs->param_screen Identify most promising catalyst class yield_selectivity_analysis Analyze Yield and Regioselectivity param_screen->yield_selectivity_analysis scale_up Scale up Reaction with Optimized Conditions yield_selectivity_analysis->scale_up Optimal conditions identified validation Validate Results and Characterize Product scale_up->validation

Sources

Validation & Comparative

Navigating the Bioactive Landscape: A Comparative Analysis of 6-Bromo vs. 8-Bromoindolizine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the indolizine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. The strategic placement of substituents on this heterocyclic system can profoundly influence its pharmacological profile. This guide offers an in-depth, objective comparison of the biological activities of two closely related positional isomers: 6-bromoindolizine-2-carboxylic acid and 8-bromoindolizine-2-carboxylic acid. By synthesizing available experimental data on their derivatives and elucidating the underlying structure-activity relationships (SAR), this document aims to provide a valuable resource for researchers engaged in the design and development of new indolizine-based therapeutics.

Introduction to Bromoindolizine-2-Carboxylic Acids: The Significance of Bromine Placement

The indolizine nucleus, a fused bicyclic system containing a nitrogen atom at the junction of a pyridine and a pyrrole ring, is a key pharmacophore in numerous biologically active compounds. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the properties of lead compounds. The position of the bromine atom on the indolizine ring can significantly impact its electronic distribution, lipophilicity, and steric profile, thereby altering its interaction with biological targets. This guide focuses on the differential biological effects arising from bromine substitution at the C6 versus the C8 position of the indolizine-2-carboxylic acid core.

Comparative Biological Activity: Insights from Derivative Studies

While direct comparative studies on the parent 6-bromo- and 8-bromoindolizine-2-carboxylic acids are limited in publicly available literature, valuable insights can be gleaned from the investigation of their closely related derivatives. A key study on functionalized indolizines as potential anticancer agents provides a direct comparison of the ethyl esters of 1-carboxy, 3-aroyl substituted 6-bromo- and 8-bromoindolizines, offering a strong foundation for understanding the influence of the bromine position.[1]

Anticancer Activity: A Clear Advantage for the 6-Bromo Isomer

In a comprehensive study, the ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid (a derivative of the 6-bromo scaffold) demonstrated superior cytostatic and cytotoxic activity across a panel of human cancer cell lines compared to its 8-bromo counterpart.[1] The 6-bromo derivative exhibited potent growth-inhibitory effects and induced cell death in a broader range of cancer cell types, including non-small cell lung cancer, glioblastoma, melanoma, and renal cancer.[1]

Table 1: Comparative Anticancer Activity of 6-Bromo and 8-Bromoindolizine Derivatives

Compound DerivativePosition of BromineObserved Anticancer Activity
Ethyl ester of 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid6-positionStrong cytostatic and cytotoxic effects against multiple cancer cell lines.[1]
Ethyl ester of 8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylic acid8-positionStrong growth-inhibitory activity but with less cytotoxic effect.[1]

This data strongly suggests that the placement of the bromine atom at the 6-position of the indolizine ring is more favorable for potent anticancer activity than substitution at the 8-position. This could be attributed to altered electronic properties of the molecule, leading to more effective interactions with anticancer targets. Azaheterocyclic compounds, including indolizines, are known to exert their anticancer effects through various mechanisms such as inhibition of protein kinases, modulation of microtubule dynamics, and disruption of DNA replication.[1]

Antimicrobial Activity: Potential of the 6-Bromo Scaffold

Research into the antimicrobial properties of bromoindolizine derivatives has also highlighted the potential of the 6-bromo scaffold. Studies on 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria.[2] While a direct comparison with 8-bromo analogues in this context is not available, the existing data points to the 6-bromoindolizine core as a promising starting point for the development of new antimicrobial agents.

Experimental Protocols for Biological Activity Assessment

To ensure scientific integrity and reproducibility, the biological activities of these compounds are typically evaluated using standardized in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4][5][6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (6-bromo- and 8-bromoindolizine-2-carboxylic acid or their derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Bromoindolizine Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antibacterial and Antifungal Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium. The MIC is the lowest concentration at which no visible growth is observed after incubation.[8][9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the 6-bromo- and 8-bromoindolizine-2-carboxylic acids in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria or fungi (e.g., to 0.5 McFarland standard).[10]

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: Visually inspect the wells for turbidity. The lowest concentration of the compound that prevents visible growth is the MIC.[9]

MIC_Assay_Workflow A Serial Dilution of Test Compounds C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate under Appropriate Conditions C->D E Visually Assess for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the MIC assay for antimicrobial screening.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed difference in the anticancer activity between the 6-bromo and 8-bromoindolizine derivatives underscores the importance of the substituent's position on the pyridine ring of the indolizine scaffold.

Caption: Positional effect of bromine on biological activity.

The electron-withdrawing nature of the bromine atom can influence the overall electron density of the indolizine ring system. The differential positioning at C6 versus C8 can lead to distinct molecular electrostatic potentials and dipole moments. These differences likely affect how the molecules interact with the active sites of target proteins, such as kinases or other enzymes involved in cell proliferation and survival.[1] The planarity of the indolizine system is crucial for π-stacking and hydrogen bonding interactions with biological targets.[1] The position of the bulky bromine atom could also introduce steric hindrance that either favors or disfavors binding to a specific target.

Further computational studies, such as molecular docking and quantum mechanical calculations, would be invaluable in elucidating the precise molecular interactions that underpin the observed differences in biological activity.

Conclusion and Future Directions

Based on the available evidence from derivative studies, 6-bromoindolizine-2-carboxylic acid appears to be a more promising scaffold for the development of potent anticancer agents compared to its 8-bromo isomer. The position of the bromine atom on the pyridine moiety of the indolizine ring is a critical determinant of its biological activity.

For researchers in drug discovery, this guide highlights the importance of systematic structure-activity relationship studies. Future investigations should focus on:

  • Direct comparative testing of the parent 6-bromo- and 8-bromoindolizine-2-carboxylic acids to confirm the trends observed in their derivatives.

  • Expansion of biological screening to a wider range of cancer cell lines and microbial strains.

  • Elucidation of the precise mechanisms of action through target identification and pathway analysis.

  • Synthesis and evaluation of further analogs with varying substituents at other positions to build a more comprehensive SAR model.

By leveraging these insights, the scientific community can more effectively design and develop novel indolizine-based therapeutics with improved efficacy and selectivity.

References

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A Senior Application Scientist's Guide to Purity Analysis of 6-Bromoindolizine-2-Carboxylic Acid: An HPLC-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. 6-Bromoindolizine-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, requires a robust and reliable analytical method for its purity assessment.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other advanced analytical techniques for the purity determination of this specific molecule.

The narrative that follows is not a mere recitation of protocols but a scientific rationale for the methodological choices, grounded in the principles of separation science and guided by the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[3][4]

The Central Role of Reversed-Phase HPLC in Purity Profiling

High-Performance Liquid Chromatography, particularly in the reversed-phase (RP-HPLC) mode, stands as the workhorse for purity analysis in the pharmaceutical industry. Its wide applicability, robustness, and high resolving power make it the de facto standard for separating a parent compound from its potential impurities.[5] For a molecule like 6-bromoindolizine-2-carboxylic acid, which possesses both aromatic and acidic functionalities, RP-HPLC offers an excellent starting point for method development.

A Proposed, Optimized HPLC Method for 6-Bromoindolizine-2-Carboxylic Acid

Based on the analysis of structurally similar compounds, such as bromo-substituted aromatic carboxylic acids and other heterocyclic moieties, a robust RP-HPLC method is proposed below.[1][6] The causality behind each parameter selection is critical for understanding the method's efficacy.

Experimental Protocol 1: RP-HPLC Purity Determination

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its hydrophobicity, which will effectively retain the non-polar indolizine ring system.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (or trifluoroacetic acid) as a mobile phase modifier.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure the elution of potential impurities with a wide range of polarities.

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and separation efficiency.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: PDA detection at 254 nm and 280 nm. The aromatic nature of the indolizine ring suggests strong UV absorbance at these wavelengths. A PDA detector allows for the monitoring of a wide range of wavelengths and can aid in peak purity assessment.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 6-bromoindolizine-2-carboxylic acid sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

3. Method Validation (as per ICH Q2(R2) Guidelines): [7][8]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the sample, and the sample spiked with expected impurities. The main peak should be free of interference.

  • Linearity: Prepare a series of solutions of a reference standard at different concentrations (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at different concentration levels.

  • Precision:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by signal-to-noise ratio or from the linearity curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.

Comparative Analysis: HPLC vs. Alternative Technologies

While RP-HPLC is a powerful tool, it is not without its limitations. For complex samples or when higher resolution and sensitivity are required, alternative techniques should be considered.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC, with its sub-2 µm particle size columns, offers significantly higher resolution and faster analysis times compared to traditional HPLC.[9] Coupling UPLC with a mass spectrometer provides an orthogonal detection method, offering mass information that is invaluable for impurity identification.

Advantages over HPLC:

  • Higher Resolution and Throughput: Sharper peaks and shorter run times.

  • Enhanced Sensitivity: Mass spectrometry is often more sensitive than UV detection.

  • Peak Identification: Provides mass-to-charge ratio (m/z) information, aiding in the structural elucidation of unknown impurities.[10]

Considerations:

  • Higher initial instrument cost and complexity.

  • Matrix effects can sometimes suppress ionization in the MS source.

Experimental Protocol 2: UPLC-MS for Enhanced Purity Profiling

1. Instrumentation and Consumables:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

2. Chromatographic and MS Conditions:

  • Mobile Phase: Similar to the HPLC method (0.1% Formic Acid in Water and Acetonitrile) but with a steeper gradient due to the shorter column and higher efficiency.

  • Flow Rate: 0.4-0.6 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

  • Mass Analysis: Full scan mode to detect all ions, with subsequent fragmentation (MS/MS) of key impurity peaks for structural information.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution.[11] For an ionizable molecule like 6-bromoindolizine-2-carboxylic acid, CE can offer a different separation selectivity compared to RP-HPLC.

Advantages over HPLC:

  • High Efficiency: Often exceeds that of HPLC, leading to very sharp peaks.

  • Low Sample and Reagent Consumption: Environmentally friendly and cost-effective.

  • Orthogonal Selectivity: Separation is based on a different principle, making it a powerful complementary technique.[12]

Considerations:

  • Lower sensitivity with UV detection compared to HPLC.

  • Can be more susceptible to matrix effects.

Experimental Protocol 3: Capillary Zone Electrophoresis (CZE) for Orthogonal Purity Verification

1. Instrumentation and Consumables:

  • Capillary Electrophoresis system with a PDA detector.

  • Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

2. Electrophoretic Conditions:

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer at pH 7.0. At this pH, the carboxylic acid will be deprotonated and migrate towards the anode.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: 254 nm.

Supercritical Fluid Chromatography (SFC)

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[13] It is often considered a "green" chromatography technique due to the reduced use of organic solvents. SFC can offer unique selectivity, particularly for chiral separations and for compounds that are not well-suited for either GC or LC.[14][15][16][17]

Advantages over HPLC:

  • Faster Separations: The low viscosity of the mobile phase allows for higher flow rates.

  • Reduced Solvent Consumption: Primarily uses CO2, which is recycled from the atmosphere.

  • Unique Selectivity: Can separate compounds that are difficult to resolve by RP-HPLC.

Considerations:

  • Requires specialized instrumentation.

  • Method development can be more complex than for RP-HPLC.

Data Summary and Comparison

Parameter RP-HPLC UPLC-MS Capillary Electrophoresis (CE) Supercritical Fluid Chromatography (SFC)
Principle of Separation Partitioning between a non-polar stationary phase and a polar mobile phase.Same as HPLC, but with smaller particles for higher efficiency.Differential migration in an electric field based on charge-to-size ratio.Partitioning between a stationary phase and a supercritical fluid mobile phase.
Typical Analysis Time 20-40 minutes5-15 minutes10-30 minutes3-10 minutes
Resolution Good to ExcellentExcellent to SuperiorExcellentGood to Excellent
Sensitivity (UV) GoodGoodModerateGood
Sensitivity (MS) N/AExcellentCan be coupled to MSCan be coupled to MS
Impurity Identification Based on retention time and UV spectra.High confidence with mass data.Based on migration time.Based on retention time.
Solvent Consumption HighModerateVery LowVery Low (organic modifier)
ICH Validation Well-establishedWell-establishedEstablishedGrowing acceptance

Logical and Experimental Workflow Visualization

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation & Validation Sample 6-Bromoindolizine-2-Carboxylic Acid Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve HPLC RP-HPLC-PDA Dissolve->HPLC Primary Method UPLC_MS UPLC-MS Dissolve->UPLC_MS Orthogonal Method 1 CE Capillary Electrophoresis Dissolve->CE Orthogonal Method 2 SFC Supercritical Fluid Chromatography Dissolve->SFC Orthogonal Method 3 Purity Purity Calculation (% Area) HPLC->Purity Impurity_Profile Impurity Profiling UPLC_MS->Impurity_Profile CE->Purity SFC->Purity ICH_Validation ICH Q2(R2) Validation Purity->ICH_Validation Impurity_Profile->ICH_Validation Report Final Report ICH_Validation->Report

Caption: Workflow for Purity Analysis of 6-Bromoindolizine-2-Carboxylic Acid.

Conclusion and Recommendations

For the routine purity analysis of 6-bromoindolizine-2-carboxylic acid, a well-validated Reversed-Phase HPLC method is the recommended primary technique. Its robustness, reliability, and widespread availability make it the most practical choice for quality control environments.

However, for in-depth impurity profiling, especially during process development and for regulatory submissions, a multi-faceted approach is scientifically prudent. The use of an orthogonal technique, such as UPLC-MS , is highly recommended. The mass data obtained from UPLC-MS provides an invaluable layer of confidence in peak identification and can be critical for understanding degradation pathways and synthetic byproducts.

Capillary Electrophoresis and Supercritical Fluid Chromatography serve as excellent alternative orthogonal methods, particularly when dealing with challenging separations or when a "greener" analytical approach is desired. The choice between these will depend on the specific nature of the impurities encountered and the available instrumentation.

Ultimately, a comprehensive purity assessment of 6-bromoindolizine-2-carboxylic acid relies not on a single technique, but on a well-reasoned analytical strategy that leverages the strengths of multiple, complementary methods, all underpinned by rigorous validation according to ICH guidelines.

References

  • Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. PubMed. Available at: [Link]

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  • UPLC-MS analysis of indolic compounds produced by R. tropici CIAT 899.... ResearchGate. Available at: [Link]

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  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. National Center for Biotechnology Information. Available at: [Link]

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A Comparative Guide to the X-ray Crystallography of Indolizine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The seemingly subtle placement of a carboxylic acid group at the 2-position of the indolizine core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design and the development of new therapeutic agents.

This guide provides a comparative analysis of the X-ray crystallography of indolizine-2-carboxylic acid derivatives and structurally related compounds. It delves into the experimental methodologies for obtaining single crystals, analyzes key crystallographic features, and discusses the implications of these structural insights for drug development.

I. The Strategic Importance of Crystallographic Analysis

The three-dimensional structure of a drug molecule dictates its function. For indolizine-2-carboxylic acid derivatives, X-ray crystallography provides invaluable information on:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the indolizine core and its substituents.

  • Intermolecular Interactions: The hydrogen bonding patterns, π-π stacking, and other non-covalent interactions that govern how the molecules pack in the solid state. These interactions are crucial for understanding solubility, dissolution rates, and crystal polymorphism.

  • Structure-Activity Relationships (SAR): By comparing the crystal structures of different derivatives with their biological activities, researchers can elucidate the structural features essential for therapeutic efficacy.

II. Experimental Workflow: From Synthesis to Structure

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following is a representative workflow for the synthesis and crystallographic analysis of an indolizine-2-carboxylic acid derivative.

A. Synthesis of Indolizine-2-Carboxylic Acid

A common route to indolizine-2-carboxylic acids involves the reaction of a 2-pyridylacetic acid ester with an α-halo carbonyl compound, followed by cyclization and saponification.

Experimental Protocol: Synthesis of a Representative Indolizine-2-Carboxylic Acid

  • Esterification of 2-Pyridylacetic Acid: To a solution of 2-pyridylacetic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl 2-pyridylacetate with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • N-Alkylation: React the methyl 2-pyridylacetate with a suitable α-bromoacetate derivative (e.g., ethyl bromoacetate) in a solvent such as acetone. The resulting pyridinium salt is then treated with a base (e.g., triethylamine) to facilitate the 1,3-dipolar cycloaddition.

  • Saponification: The resulting indolizine-2-carboxylate ester is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidification.

G cluster_synthesis Synthesis Workflow 2-Pyridylacetic_Acid 2-Pyridylacetic Acid Esterification Esterification (MeOH, H₂SO₄) Methyl_2-Pyridylacetate Methyl 2-Pyridylacetate N-Alkylation N-Alkylation & Cyclization (α-halo ester, Base) Indolizine-2-carboxylate_Ester Indolizine-2-carboxylate Ester Saponification Saponification (NaOH, then H⁺) Indolizine-2-carboxylic_Acid Indolizine-2-carboxylic Acid

B. Crystallization Strategies

The choice of crystallization method is critical and often requires screening various solvents and conditions.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: This is the simplest method. A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to crystallization. The rate of evaporation can be controlled by adjusting the opening of the vial.[1]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, promoting crystal growth.

C. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected on a detector, and the data are processed to determine the unit cell parameters and the crystal structure.

III. Comparative Crystallographic Analysis

Case Study 1: Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

This compound provides insight into the general structural features of the indolizine core and the types of intermolecular interactions that can be expected. The crystal structure reveals a monoclinic system with the space group P 2₁/n.[2][3] The indolizine ring system is essentially planar, and the substituents adopt specific conformations.

Table 1: Crystallographic Data for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate [2][3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP 2₁/n
a (Å)12.0497(6)
b (Å)17.8324(10)
c (Å)19.6052(11)
β (°)100.372(1)
Volume (ų)4143.8(4)

The crystal packing is stabilized by a network of weak intermolecular C-H···O hydrogen bonds and C-H···π interactions.[4] This highlights the importance of even weak interactions in the solid-state assembly of indolizine derivatives.

Case Study 2: Ethyl 1H-indole-2-carboxylate

The indole-2-carboxylate scaffold is isoelectronic with the indolizine-2-carboxylate system and serves as an excellent model for understanding the hydrogen bonding behavior of the carboxylate group. The crystal structure of ethyl 1H-indole-2-carboxylate reveals a monoclinic system with the space group P2₁/c. A key feature of its crystal packing is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the indole NH group and the carbonyl oxygen of the ester.

G

Table 2: Comparative Crystallographic Data

ParameterDiethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[2][3]Ethyl 1H-indole-2-carboxylate
Crystal SystemMonoclinicMonoclinic
Space GroupP 2₁/nP2₁/c
Key InteractionsC-H···O, C-H···πN-H···O (dimer formation)
Expected Crystallographic Features of Indolizine-2-Carboxylic Acids

Based on the analysis of the related structures, we can predict the key crystallographic features of indolizine-2-carboxylic acids:

  • Strong Hydrogen Bonding: The presence of the carboxylic acid group will introduce a strong hydrogen bond donor (O-H) and acceptor (C=O). This will likely lead to the formation of robust hydrogen-bonded dimers with the characteristic R²₂(8) graph set motif, similar to what is observed in many carboxylic acids.

  • Planarity and π-stacking: The indolizine core is expected to be largely planar, which can facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

  • Influence of Substituents: Different substituents on the indolizine ring will influence the overall crystal packing through steric effects and by introducing additional sites for intermolecular interactions.

IV. Structure-Property Relationships and Implications for Drug Design

The insights gained from X-ray crystallography have direct implications for drug development:

  • Solubility and Bioavailability: The strength and nature of intermolecular interactions significantly impact the crystal lattice energy. Strong hydrogen bonds, as expected in indolizine-2-carboxylic acids, can lead to higher melting points and lower solubility, which are critical parameters for drug formulation and bioavailability.

  • Polymorphism: Indolizine-2-carboxylic acid derivatives may exhibit polymorphism, where the same compound crystallizes in different forms with distinct physical properties. A thorough crystallographic study is essential to identify and characterize different polymorphs to ensure consistent product quality and performance.

  • Rational Drug Design: A detailed understanding of the three-dimensional structure of these derivatives allows for the rational design of new analogues with improved binding affinity to their biological targets. For instance, the orientation of the carboxylic acid group, as determined by crystallography, is crucial for its potential interactions with amino acid residues in an enzyme's active site. Several studies have highlighted the importance of the indolizine scaffold in developing new therapeutic agents, and crystallographic data provides the atomic-level detail needed to guide these efforts.

V. Conclusion

X-ray crystallography is an indispensable tool in the study of indolizine-2-carboxylic acid derivatives. While a comprehensive comparative database of their crystal structures is yet to be established, analysis of closely related compounds provides a strong foundation for predicting their structural behavior. The expected formation of strong hydrogen-bonded dimers, coupled with the potential for π-stacking interactions, will be the defining features of their solid-state structures. A thorough crystallographic characterization is a critical step in unlocking the full therapeutic potential of this promising class of molecules, enabling the rational design of new and more effective drug candidates.

VI. References

  • Ramesh, M., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3585. [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 52-60. [Link]

  • Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica, 13(2), 27-35. [Link]

  • Ramesh, M., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3585. [Link]

  • Ramesh, M., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3585. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1–9. [Link]

Sources

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